5-Phenyl-2-trityltetrazole
Description
BenchChem offers high-quality 5-Phenyl-2-trityltetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenyl-2-trityltetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4/c1-5-13-21(14-6-1)25-27-29-30(28-25)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMARZVAUWOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391135 | |
| Record name | 5-phenyl-2-trityltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87268-78-8 | |
| Record name | 5-phenyl-2-trityltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Phenyl-2-trityltetrazole Scaffolds
Here is an in-depth technical guide on 5-Phenyl-2-trityltetrazole scaffolds, designed for researchers in medicinal chemistry and process development.
Executive Summary & Identity Profile
5-Phenyl-2-trityltetrazole (and its biphenyl analogs) represents a critical class of protected intermediates in the synthesis of tetrazole-containing pharmaceuticals, most notably the "Sartan" class of Angiotensin II Receptor Blockers (ARBs).[1][2]
The trityl (triphenylmethyl) group serves as a bulky, lipophilic protecting group for the acidic tetrazole proton (
Chemical Identity & CAS Clarification
Critical Note on CAS Numbers: Researchers often confuse the simple phenyl model with the biphenyl Sartan intermediates.
| Compound Description | Common Abbreviation | CAS Number | Molecular Formula |
| 5-Phenyl-2-trityltetrazole (Unsubstituted) | PTT | Not widely listed | |
| 5-(4'-Methylbiphenyl-2-yl)-1-trityltetrazole | TTMB (Losartan Int.) | 124750-53-4 | |
| 5-Phenyl-1H-tetrazole (Parent Precursor) | 5-PT | 18039-42-4 |
Note: While "16681-77-9" occasionally appears in loose searches, it refers to 1-methyltetrazole.[1][2] Always verify structure against CAS 124750-53-4 for Sartan applications.
Structural Chemistry & Regioselectivity
The fundamental challenge in tetrazole chemistry is the annular tautomerism between the 1H- and 2H- forms.[1][2]
The Regioselectivity Paradox
When reacting 5-phenyltetrazole with trityl chloride (Tr-Cl), two isomers are theoretically possible: the N-1 trityl and the N-2 trityl .[1][2]
-
N-1 Substitution: Sterically disfavored due to the proximity of the phenyl ring at the C-5 position.[1]
-
N-2 Substitution: Thermodynamically favored.[1][2] The bulky trityl group prefers the N-2 position, which is further removed from the C-5 substituent.[1][2]
Mechanism: The reaction proceeds via an
Caption: Regioselective alkylation of 5-phenyltetrazole. The bulky trityl group overwhelmingly favors the N-2 position due to steric repulsion at N-1.[1][2]
Experimental Protocol: Synthesis of N-Trityl-5-Phenyltetrazoles
Context: This protocol is adapted for the synthesis of TTMB (CAS 124750-53-4) , the key intermediate for Losartan, but applies directly to the unsubstituted 5-phenyl analog.[1][2]
Materials
-
Substrate: 5-Phenyltetrazole (or 5-(4'-methylbiphenyl-2-yl)tetrazole).[1][2]
-
Reagent: Trityl Chloride (Triphenylmethyl chloride).[1]
-
Solvent: Acetone (Preferred for green chemistry) or Dichloromethane (DCM).[1][2]
-
Base: Sodium Hydroxide (aqueous) or Triethylamine.[1]
Step-by-Step Methodology
-
Dissolution:
-
Charge a reactor with 1.0 eq of 5-Phenyltetrazole derivative.
-
Add 3.5 volumes of Acetone. Stir at 25°C until fully suspended.
-
-
Deprotonation:
-
Tritylation (The Critical Step):
-
Reaction Aging:
-
Work-up & Isolation:
-
Cool to 20°C.
-
Add Water (5 volumes) slowly to precipitate the product.
-
Filter the white solid.
-
Purification: Slurry the wet cake in Methanol or Ethyl Acetate to remove non-polar trityl alcohol impurities.
-
Dry at 50°C under vacuum.
-
Expected Yield: 90-95% Purity: > 99.0% (HPLC)[1][2]
Analytical Characterization
Validating the structure requires distinguishing the N-1 and N-2 isomers and quantifying the Triphenylmethanol (Tr-OH) impurity.[1][2]
HPLC Method Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm (Trityl chromophore).
| Component | Relative Retention Time (RRT) | Diagnostic Feature |
| 5-Phenyltetrazole | 0.2 - 0.3 | Early eluting, polar.[1] |
| Triphenylmethanol | 0.85 | Common process impurity. |
| N-2 Trityl Isomer | 1.00 (Reference) | Major peak.[1] |
| N-1 Trityl Isomer | 0.90 - 0.95 | Close eluting, often requires critical resolution.[1] |
NMR Diagnostics ( NMR, )
Application Workflow: The Sartan Pathway
The primary utility of 5-phenyl-2-trityltetrazole is as a "masked" acidic moiety.[1][2] In the synthesis of Losartan and Irbesartan, the tetrazole is protected to allow radical bromination or nucleophilic substitution elsewhere on the molecule.
Caption: The role of Trityl protection in Sartan synthesis. It renders the tetrazole inert during harsh bromination and alkylation steps.[1]
Deprotection (Detritylation)
The trityl group is acid-labile.[1][2]
-
Reagents: Methanol/HCl or dilute Sulfuric Acid.
-
Conditions: Room temperature to 50°C.
-
By-product: Triphenylmethanol precipitates out or is removed by extraction, regenerating the free tetrazole (Active Pharmaceutical Ingredient).[1]
Safety & Handling
-
Trityl Chloride: Corrosive and moisture sensitive. Evolves HCl gas upon hydrolysis. Handle in a fume hood.
-
Azide Residues: While the trityl derivative is stable, the precursor (tetrazole formation) involves azides. Ensure the starting material (5-phenyltetrazole) is free of residual heavy metal azides (shock sensitive).[1][2]
-
Solubility: 5-Phenyl-2-trityltetrazole is highly insoluble in water but soluble in DCM, THF, and Toluene.[1][2]
References
-
Sartan Synthesis Overview: Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994.
-
Regioselectivity of Tetrazoles: Butler, R. N.[4] "Tetrazoles." Comprehensive Heterocyclic Chemistry II, 1996. [1][2]
-
Process Chemistry of TTMB: ChemicalBook Entry for CAS 124750-53-4 (TTMB).
-
Tetrazole Tautomerism: Ostrovskii, V. A., et al. "Selectivity of Alkylation of Tetrazoles." Russian Chemical Reviews, 2003.
Sources
Strategic Utilization of 5-Phenyl-2-trityltetrazole (PTT) in Sartan Development
Chemical Mechanisms, Process Protocols, and Pharmacological Rationale
Executive Summary: The "Privileged Intermediate"
In the landscape of antihypertensive drug development, 5-Phenyl-2-trityltetrazole (PTT) is not merely a reagent; it is the industry-standard "warhead" precursor for the Angiotensin II Receptor Blocker (ARB) class, including Losartan, Valsartan, and Irbesartan.
Its utility rests on a dual mechanism:
-
Chemical Mechanism of Action (CMoA): The trityl group acts as a lipophilic "anchor" and regioselective shield, enabling non-polar solvent processing and directing alkylation to the desired position on the biphenyl scaffold.
-
Pharmacological Mechanism of Action (PMoA): Upon deprotection, the liberated tetrazole ring functions as a bioisostere of a carboxylic acid, providing superior metabolic stability and ionic binding affinity to the AT1 receptor.
This guide dissects these mechanisms, providing self-validating protocols for researchers optimizing Sartan synthesis.
Chemical Mechanism of Action (CMoA)
The core challenge in tetrazole chemistry is the acidity of the N-H proton (pKa ~4.5–5.0) and the ambident nucleophilicity of the tetrazole ring (N1 vs. N2). PTT solves this via trityl-directed regiocontrol .
The Trityl Shielding Mechanism
The triphenylmethyl (trityl) group is bulky and lipophilic. When attached to the tetrazole, it serves three specific mechanistic functions:
-
Regioselective Locking: The trityl group predominantly attaches to the N2 position of the tetrazole ring due to steric hindrance at N1. This locks the tautomeric equilibrium, preventing unwanted N1-alkylation during subsequent coupling steps (e.g., Suzuki-Miyaura coupling).
-
Solubility Engineering: Free tetrazoles are polar and often require aqueous or high-boiling polar aprotic solvents (DMF, DMSO). Tritylation renders the molecule soluble in non-polar organic solvents (DCM, Toluene), facilitating easier workups and phase separations.
-
Proton Protection: It masks the acidic proton, preventing catalyst poisoning during metal-catalyzed cross-coupling reactions.
The Deprotection Mechanism (Acid Hydrolysis)
The release of the active tetrazole pharmacophore is driven by the stability of the trityl cation.
-
Step 1: Protonation. The N2-nitrogen (or N1, depending on the specific isomer dynamics) is protonated by a strong acid (HCl or H2SO4).
-
Step 2: Dissociation. The weak C-N bond cleaves, expelling the stable triphenylmethyl carbocation (Trt+).
-
Step 3: Trapping. The Trt+ cation is trapped by a nucleophile (usually methanol or water), forming trityl methyl ether or triphenylmethanol, which precipitates out or is easily separated.
Visualization: The Protection-Deprotection Cycle
Caption: The strategic lifecycle of PTT: Protection ensures solubility/stability; Deprotection releases the active pharmacophore.
Pharmacological Mechanism of Action (PMoA)
Why use a tetrazole? The 5-phenyltetrazole moiety derived from PTT is the critical determinant of efficacy in ARBs.
Bioisosterism: Tetrazole vs. Carboxylate
The tetrazole ring is a non-classical bioisostere of the carboxylic acid group found in the endogenous ligand (Angiotensin II).
| Feature | Carboxylic Acid (-COOH) | Tetrazole Ring (-CN4H) | Pharmacological Advantage |
| pKa | ~4.5 | ~4.5–5.0 | Similar physiological ionization (anionic at pH 7.4). |
| Lipophilicity | Low | Moderate | Tetrazole improves membrane permeability and oral bioavailability. |
| Metabolic Stability | Low (Glucuronidation) | High | Resistant to many metabolic oxidations/conjugations, extending half-life. |
| Charge Delocalization | Over 2 Oxygens | Over 4 Nitrogens | Larger anionic radius allows for stronger, more dispersed ionic interactions. |
Receptor Binding Kinetics
The anionic tetrazole binds to the AT1 Receptor (a GPCR) at a specific subsite.
-
Key Interaction: The negative charge of the tetrazole forms a salt bridge/ionic bond with Arg167 and Lys199 residues in the transmembrane domain of the receptor.
-
Result: This blocks the binding of Angiotensin II, preventing vasoconstriction and aldosterone secretion.
Experimental Protocols
Synthesis of 5-Phenyl-2-trityltetrazole (PTT)
Objective: High-yield protection of 5-phenyltetrazole.
Reagents:
-
5-Phenyl-1H-tetrazole (1.0 eq)[1]
-
Trityl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (10 vol)
Workflow:
-
Dissolution: Charge 5-phenyl-1H-tetrazole and DCM into the reactor. Stir until suspended.
-
Base Addition: Add TEA slowly at 20–25°C. The solution should clarify as the triethylammonium salt forms.
-
Tritylation: Cool to 0–5°C. Add Trityl Chloride portion-wise over 30 minutes. Critical: Exothermic reaction. Maintain T < 10°C to prevent impurity formation.
-
Reaction: Warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC (Target: <0.5% starting material).
-
Quench: Add water (5 vol). Separate phases. Wash organic layer with brine.
-
Crystallization: Concentrate DCM to ~3 vol. Add Methanol (5 vol) and cool to 0°C. PTT precipitates as a white solid.
-
Yield: Expect 90–95%.
Deprotection Protocol (Trityl Removal)
Objective: Clean removal of the protecting group without degrading the tetrazole.
Reagents:
-
Trityl-Protected Intermediate (1.0 eq)
-
Methanol (10 vol)
-
Hydrochloric Acid (4N in Dioxane or aqueous HCl) (2.0 eq)
Workflow:
-
Slurry: Suspend the intermediate in Methanol.
-
Acidification: Add HCl dropwise at 20°C.
-
Cleavage: Stir for 2–3 hours. The trityl group cleaves and forms Methyl Trityl Ether (if MeOH is used) or Triphenylmethanol.
-
Workup (Self-Validating Step): Adjust pH to ~12 using NaOH. The tetrazole deprotonates and goes into the aqueous phase. The lipophilic trityl byproduct remains in the organic/solid phase.
-
Filtration: Filter off the trityl byproduct (recyclable).
-
Precipitation: Acidify the aqueous filtrate to pH 3–4. The active Sartan precipitates.
Troubleshooting & Safety: The "Senior Scientist" Perspective
Regioisomer Control (N1 vs N2)
While PTT is predominantly the N2-trityl isomer, alkylation of the tetrazole ring can yield mixtures.
-
Observation: If you observe a "split peak" in HPLC with identical mass, you likely have N1/N2 isomers.
-
Correction: N2-alkylation is thermodynamically favored. To maximize N2 selectivity during alkylation steps, use non-polar solvents (Toluene) and bulky bases. N1 isomers often rearrange to N2 upon heating.
Nitrosamine Impurity Management
CRITICAL ALERT: The synthesis of tetrazoles often involves sodium azide and nitriles. If secondary amines (like TEA) and nitrosating agents (nitrites) are present, Nitrosamines (e.g., NDMA) can form.
-
Control Strategy: Ensure the PTT starting material is azide-free. Use a quench step (e.g., with sulfamic acid) if azide synthesis was performed in-situ upstream.
Visualization: Impurity & Interaction Logic
Caption: Left: Critical safety pathway for nitrosamine prevention. Right: Molecular basis of receptor affinity.
References
-
Duncia, J. V., et al. (1990). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 33(5), 1312–1329. Link
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration. Link
-
Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy." Journal of Medicinal Chemistry, 39(3), 625–656. Link
-
Noda, K., et al. (1995). "Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms." Journal of Biological Chemistry, 270(5), 2284–2289. Link
Sources
An In-depth Technical Guide to 5-Phenyl-2-trityltetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-trityltetrazole is a pivotal chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of the bulky trityl protecting group, make it a valuable building block in complex organic syntheses. This guide provides a comprehensive overview of the core physicochemical properties of 5-Phenyl-2-trityltetrazole, with a primary focus on its molecular weight and its implications in stoichiometry and analytical characterization. We will also delve into its synthesis and applications to provide a holistic understanding for researchers in the field.
Core Physicochemical Properties
The foundational characteristics of a molecule are critical for its application in synthesis and analysis. For 5-Phenyl-2-trityltetrazole, these properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 388.46 g/mol | [1] |
| Molecular Formula | C₂₆H₂₀N₄ | [1] |
| CAS Number | 154750-11-5 | [1] |
| Purity | Typically ≥97% | [1] |
The molecular weight of 388.46 g/mol is a critical parameter for accurate reagent measurement in synthetic protocols, ensuring precise stoichiometric control which is paramount for reaction efficiency and purity of the final product.
Molecular Structure and Its Significance
The structure of 5-Phenyl-2-trityltetrazole is characterized by a phenyl group at the 5-position of the tetrazole ring and a trityl (triphenylmethyl) group attached to one of the nitrogen atoms. The specific isomer, the 2-substituted tetrazole, is of particular interest in many synthetic routes.
Caption: Molecular structure of 5-Phenyl-2-trityltetrazole.
The trityl group serves as a sterically bulky protecting group, which can direct the regioselectivity of subsequent reactions. This is a common strategy in medicinal chemistry to achieve specific isomers of more complex molecules.
Synthetic Context and Application
5-Phenyl-2-trityltetrazole is a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. For instance, it is a precursor in the synthesis of Losartan and Irbesartan.[2] The synthesis of 5-Phenyl-2-trityltetrazole itself typically involves the reaction of 5-phenyltetrazole with trityl chloride in the presence of a base.
A general synthetic workflow is outlined below:
Caption: General synthesis workflow for 5-Phenyl-2-trityltetrazole.
The choice of base and solvent is critical for optimizing the yield and purity of the product. The reaction is often carried out under inert conditions to prevent side reactions.
The Role of the Tetrazole Moiety in Drug Design
The tetrazole ring is a common feature in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[3] This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate. Tetrazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[3] The phenyl group at the 5-position of the tetrazole in this particular molecule is a common starting point for further functionalization to build more complex drug molecules.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the phenyl and trityl groups and the overall structure. The chemical shift of the tetrazole carbon can help distinguish between N1 and N2 isomers.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations within the molecule. For example, the disappearance of the N-H stretch from the starting 5-phenyltetrazole and the appearance of peaks corresponding to the trityl group would be indicative of a successful reaction.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[4]
Conclusion
5-Phenyl-2-trityltetrazole, with a molecular weight of 388.46 g/mol , is a fundamentally important intermediate in pharmaceutical synthesis.[1] Its utility is derived from the strategic use of the trityl protecting group and the versatile nature of the 5-phenyltetrazole core. A thorough understanding of its chemical properties, particularly its molecular weight, is essential for researchers and scientists in the field of drug development to ensure the efficiency and accuracy of their synthetic endeavors.
References
-
5-phenyl-1-trityl-1H-tetrazole - Boron Molecular. (URL: [Link])
-
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole - Chemsrc. (URL: [Link])
-
5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole - MOLBASE. (URL: [Link])
-
Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC. (URL: [Link])
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. (URL: [Link])
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. (URL: [Link])
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. (URL: [Link])
-
5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole - PubChem. (URL: [Link])
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - NIH. (URL: [Link])
- Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google P
-
The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. (URL: [Link])
-
2H-tetrazole, 5-phenyl-2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]- - Optional[1H NMR] - Spectrum. (URL: [Link])
Sources
- 1. boronmolecular.com [boronmolecular.com]
- 2. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility & Process Handling of 5-Phenyl-2-trityltetrazole (PTT)
[1][2][3]
Part 1: Executive Summary & Molecular Profile[1][2][3]
5-Phenyl-2-trityltetrazole (PTT) serves as a critical, lipophilic intermediate in the synthesis of "Sartan" class angiotensin II receptor antagonists (e.g., Losartan, Valsartan, Irbesartan).[1][2][3] Its primary function is to protect the acidic tetrazole moiety during alkylation steps involving the biphenyl pharmacophore.[1][2][3]
Unlike its parent compound, 5-phenyltetrazole (5-PTZ), which is polar and acidic, the introduction of the triphenylmethyl (trityl) group drastically alters the physicochemical landscape of the molecule.[1][2][3] This guide provides an authoritative analysis of PTT’s solubility behavior, governing the selection of solvents for reaction, extraction, and crystallization.[1][2][3]
Physicochemical Identity[1][2][3][4]
-
Chemical Name: 5-Phenyl-2-(triphenylmethyl)-2H-tetrazole[1][2][3]
-
Molecular Formula:
[1][2][3] -
Structural Character: Highly lipophilic due to the bulky, non-polar trityl shield masking the polar tetrazole ring.[1][2][3]
-
Critical Process Parameter: Acid Lability. The N-trityl bond is acid-sensitive; therefore, solubility studies and processing must occur under neutral or basic conditions to prevent premature deprotection.[1][2][3]
Part 2: Solubility Landscape
The solubility of PTT is dictated by the "Like Dissolves Like" principle, where the trityl group dominates the intermolecular interactions.[1][2][3] The molecule exhibits high solubility in non-polar and moderately polar aprotic solvents, while showing negligible solubility in polar protic media (water).[1][2][3]
Solvent Classification Table[1][2][3]
The following data summarizes the solubility profile based on industrial process observations and thermodynamic behavior.
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (>100 mg/mL) | Primary Reaction Solvent. Used for biphasic alkylation and extraction.[1][2][3] |
| Aromatic | Toluene, Xylene, Benzene | High | Crystallization Solvent. High temperature coefficient allows for cooling crystallization.[1][3] |
| Ethers | THF, 1,2-Dimethoxyethane (DME), MTBE | Moderate to High | Used in coupling reactions (e.g., Suzuki) where PTT is a reagent.[1][2][3] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good for extraction; often used in mixtures with alkanes for crystallization.[2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low (Cold) / Moderate (Hot) | Anti-Solvent. Used to precipitate PTT from reaction mixtures or for recrystallization.[1][2][3] |
| Alkanes | n-Hexane, n-Heptane, Cyclohexane | Very Low | Anti-Solvent. Strictly used to induce precipitation or wash filter cakes.[1][2][3] |
| Aqueous | Water, Brine | Insoluble | Wash Phase. Removes inorganic salts (NaCl, NaBr) and unreacted 5-PTZ.[1][2][3] |
Mechanistic Insight: The Trityl Effect
The trityl group acts as a "lipophilic anchor."[1][2][3] In 5-phenyltetrazole, the N-H proton allows for hydrogen bonding and ionization (pKa ~4.5), making it soluble in aqueous base.[1][2][3] Upon tritylation, this acidic proton is replaced by a massive hydrophobic group.[1][2][3]
-
Thermodynamic Consequence: The enthalpy of solvation (
) becomes favorable only in solvents capable of Van der Waals interactions with the four aromatic rings (the phenyl on tetrazole + three on trityl).[1][2][3] -
Process Implication: PTT can be easily separated from unreacted 5-phenyltetrazole by washing an organic solution (DCM/Toluene) with basic water.[1][2][3] The unreacted starting material stays in the water (as a salt), while PTT remains in the organic phase.[1][2][3]
Part 3: Experimental Protocols
Protocol A: Solubility Determination (Gravimetric Method)
Use this protocol to validate solvent lots or new solvent mixtures.[1][2][3]
-
Preparation: Weigh 500 mg of PTT into a clean, dry 20 mL vial.
-
Addition: Add the test solvent in 0.5 mL increments at 25°C.
-
Agitation: Vortex for 60 seconds after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
-
Validation: If undissolved solid remains after 10 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the saturation limit.
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization
Standard industrial method for high-purity isolation.[1][2][3]
-
Dissolution: Dissolve crude PTT in Dichloromethane (DCM) (approx. 5-8 volumes relative to mass) at room temperature.
-
Washing: Wash the organic phase with 1N NaOH (removes unreacted tetrazole) and then Brine.[1][2][3]
-
Concentration: Evaporate the DCM under reduced pressure (Rotavap) at <40°C until a thick oil or slurry forms. Note: Do not exceed 45°C to avoid thermal stress.
-
Solvent Swap (Optional but Recommended): Add Toluene (3 volumes) and distill off residual DCM.[1][2][3]
-
Crystallization:
-
Isolation: Filter the white crystalline solid. Wash the cake with cold n-Heptane. Dry under vacuum at 40°C.[1][2][3]
Part 4: Visualizations
Solubility & Phase Distribution Map
This diagram illustrates the partitioning behavior of PTT, guiding extraction logic.[1][2][3]
Caption: Solubility map highlighting the partition preference of PTT for chlorinated/aromatic solvents over aqueous/alcoholic media.
Purification Workflow
A logical flow for isolating PTT from a crude reaction mixture.[1][2][3]
Caption: Step-by-step purification workflow from crude reaction mixture to isolated crystalline solid.
Part 5: Stability & Handling Risks[1][2][3]
Acid Sensitivity (The "Trityl Pop")
The trityl group is an acid-labile protecting group.[1][2][3] In the presence of strong acids (HCl,
-
Risk: Using acidic chloroform (chloroform can form HCl over time) can lead to degradation.[1][2][3]
-
Mitigation: Always use solvents stabilized with amylene or basic washes (Na2CO3) during extraction.[1][2][3] Ensure recrystallization solvents are neutral.[1][2][3]
Thermal Stability
While PTT is generally stable up to its melting point, prolonged heating in high-boiling solvents (like DMSO or DMF) without base can induce degradation.[1][2][3]
-
Recommendation: Keep process temperatures below 80°C unless necessary.
References
-
Preparation of 5-phenyl-1-trityl-1H-tetrazole. Google Patents. US Patent Application 20080103312A1.[1][2][3] Available at:
-
5-Phenyl-1H-tetrazole: Structure and Properties. National Center for Biotechnology Information (NCBI).[1][2][3] PubChem Compound Summary. Available at: [Link][1][2][3]
-
Recrystallization Solvents and Methods. University of Rochester, Department of Chemistry. Available at: [Link]
-
Synthesis of Sartan Intermediates. MDPI Molecules. "3-(5-Phenyl-2H-tetrazol-2-yl)pyridine".[1][2][3] Available at: [Link][1][2][3]
Sources
- 1. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
Technical Monograph: Stability Dynamics and Storage Protocols for 5-Phenyl-2-trityltetrazole (PTT)
[1]
Executive Summary & Chemical Architecture
5-Phenyl-2-trityltetrazole (PTT) represents a critical class of protected tetrazoles used extensively in the synthesis of Angiotensin II Receptor Blockers (Sartans), such as Losartan and Valsartan.[1] While often serving as a stable intermediate, its utility is defined by the trityl (triphenylmethyl) protective group , which masks the acidic tetrazole proton.
This guide addresses the specific physicochemical stability of PTT, distinguishing it from its parent compound (5-phenyltetrazole) and its biphenyl analogs used in commercial drug manufacturing.[1]
Molecular Identity[1]
-
Chemical Name: 5-Phenyl-2-(triphenylmethyl)-2H-tetrazole[1]
-
Role: Protected synthon; prevents N-alkylation at the tetrazole ring during multi-step synthesis.[1]
-
Key Structural Feature: The bulky trityl group is predominantly attached to the N-2 position of the tetrazole ring due to steric hindrance, providing regioselectivity during subsequent alkylation steps.[1]
Stability Dynamics: The Trityl Liability
The stability of PTT is a function of the bond strength between the tetrazole nitrogen (N-2) and the trityl carbon.[1] While kinetically stable in neutral and basic media, this bond is thermodynamically labile in the presence of protons (acid) and Lewis acids.
Critical Degradation Pathways[1]
A. Acid-Catalyzed Hydrolysis (Primary Instability)
The most significant risk to PTT integrity is exposure to acidic environments or protic solvents with trace acidity.[1] The mechanism involves protonation of the tetrazole ring, weakening the N-C(trityl) bond, followed by the ejection of the stable trityl cation.
-
Trigger: pH < 4.0, Bronsted acids (HCl, H₂SO₄), or acidic impurities in solvents (e.g., acetic acid in ethyl acetate).[1]
-
Products: 5-Phenyltetrazole (Free API precursor) + Triphenylmethanol (Impurity).[1]
B. Moisture Sensitivity (Hydrolytic Cleavage)
While PTT is hydrophobic, surface moisture on the crystalline powder can create a localized acidic micro-environment if atmospheric CO₂ or trace acid is present, leading to slow hydrolysis over time.
C. Thermal Stability
PTT is generally stable up to its melting point (typically 150–170°C for trityl derivatives, distinct from the ~215°C of free 5-phenyltetrazole).[1] However, prolonged exposure to temperatures >40°C can accelerate the cleavage of the trityl group if any moisture is present.
Visualization of Degradation Pathway[1]
Figure 1: Acid-catalyzed degradation pathway of PTT yielding the free tetrazole and trityl alcohol impurity.[1]
Storage and Handling Protocols
To maintain purity >99.0% and prevent premature deprotection, the following "Chain of Custody" storage protocol is recommended.
Environmental Conditions[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Preferred) < 25°C (Acceptable) | Low temperature kinetically inhibits the hydrolysis reaction rate, even if trace moisture is present.[1] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents atmospheric moisture and CO₂ absorption (which can lower surface pH).[1] |
| Humidity | < 40% RH | High humidity facilitates the formation of a water monolayer on the crystal surface, initiating hydrolysis. |
| Light | Protect from Light | Trityl compounds can undergo slow photochemical degradation or discoloration (yellowing) upon UV exposure. |
Packaging Requirements
-
Primary Container: Low-density polyethylene (LDPE) bag, double-lined.[1]
-
Desiccant: Silica gel or molecular sieve packet placed between the two LDPE layers (never in direct contact with the chemical).
-
Secondary Container: High-density polyethylene (HDPE) drum or amber glass jar with a screw cap and Parafilm seal.
Storage Logic Workflow
Figure 2: Decision tree for assessing and storing PTT based on moisture content and usage timeline.
Experimental Validation: Forced Degradation & Deprotection
To validate the stability limits of your specific batch of PTT, the following stress test (which doubles as a standard deprotection protocol) is recommended. This confirms the ease of trityl removal and the purity of the resulting tetrazole.
Reagents[1]
-
Substrate: 5-Phenyl-2-trityltetrazole (1.0 eq)
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)[1]
-
Acid: 4N Hydrochloric Acid (HCl) or dilute Sulfuric Acid (H₂SO₄)[1]
Protocol Steps
-
Dissolution: Dissolve 1.0 g of PTT in 10 mL of THF/MeOH (1:1). The solution should be clear.
-
Acidification: Add 2.0 mL of 4N HCl dropwise at Room Temperature (20–25°C).
-
Observation: A white precipitate (triphenylmethanol) may begin to form or the solution may remain clear depending on concentration.
-
-
Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Endpoint: Disappearance of the high Rf spot (PTT) and appearance of the low Rf spot (5-phenyltetrazole).[1]
-
-
Quench & Isolation: Adjust pH to ~12 using 4N NaOH. The trityl alcohol remains insoluble or organic-soluble, while the tetrazole forms a water-soluble sodium salt.[1]
-
Separation: Extract with Ethyl Acetate (removes trityl alcohol impurity). Acidify the aqueous layer to pH 2–3 to precipitate the pure 5-phenyltetrazole.[1]
Interpretation: If your PTT degrades before step 2 (i.e., during storage), it indicates improper sealing or acid contamination.
References
-
Loba Chemie. (2018).[2] Safety Data Sheet: 5-Phenyltetrazole (and derivatives).[1] Retrieved from
-
ChemicalBook. (2025). 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole Properties and Storage. Retrieved from [1]
-
National Institutes of Health (NIH). (2015). Synthesis and Physicochemical Characterization of Process-Related Impurities of Olmesartan Medoxomil. PubMed. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. (Foundational reference for the use of trityl-tetrazoles in Sartan synthesis).
-
BenchChem. (2025).[3] Stability and degradation pathways of tetrazole derivatives. Retrieved from [1]
discovery and history of 5-Phenyl-2-trityltetrazole
5-Phenyl-2-trityltetrazole: The Strategic Shield in Sartan Synthesis[1]
Abstract 5-Phenyl-2-trityltetrazole (PTT) represents a pivotal intermediate in the process chemistry of Angiotensin II Receptor Blockers (ARBs), specifically the "Sartan" class of antihypertensives.[1] While often overshadowed by the final drug substances (e.g., Losartan, Irbesartan), PTT and its derivatives exemplify the critical role of protecting group strategy in modern medicinal chemistry. This guide details the discovery, synthetic evolution, and regiochemical intricacies of PTT, providing a self-validating technical resource for researchers.
Executive Summary: The Chemical Imperative
In the design of bioisosteres for carboxylic acids, the tetrazole ring is preeminent due to its metabolic stability and comparable pKa (~4.5–5.0). However, the acidic proton at the N-1 position presents a formidable challenge during synthetic elaboration, particularly when organometallic reagents (e.g., n-butyllithium) are required.
5-Phenyl-2-trityltetrazole serves as the "masked" equivalent of the tetrazole moiety.[1] The bulky trityl (triphenylmethyl) group performs three critical functions:
-
Protection: It masks the acidic proton, preventing quenching of nucleophiles.
-
Lipophilicity: It renders the polar tetrazole soluble in non-polar organic solvents (DCM, Toluene), facilitating homogenous catalysis.
-
Regiocontrol: It directs subsequent functionalizations (like ortho-lithiation) by locking the tautomeric equilibrium.[1]
Historical Genesis: From Curiosity to Blockbuster
The history of PTT is inextricably linked to the "Sartan" race of the late 1980s and early 1990s, primarily driven by DuPont and Merck.
-
1885: J.A.[2] Bladin discovers the tetrazole ring, but it remains a chemical curiosity for nearly a century.
-
1980s: Researchers identify the biphenyl-tetrazole scaffold as a potent AT1 receptor antagonist.[1] The initial synthesis used toxic tin azides (tributyltin azide) to form the tetrazole at the end of the synthesis.
-
The Process Breakthrough (DuPont/Merck): To avoid late-stage toxic azide chemistry on complex intermediates, process chemists developed a convergent synthesis . This required a pre-formed tetrazole building block that could withstand the rigors of a Suzuki coupling.
-
The Trityl Solution: The introduction of the trityl group allowed for the Directed Ortho-Metalation (DoM) of the phenyl ring. 5-phenyl-2-trityltetrazole became the model and precursor for generating boronic acids that could be coupled to the imidazole core of Losartan.[1]
Chemical Architecture & Regioselectivity
A critical, often misunderstood aspect of PTT is its regiochemistry. The tetrazole ring has two potential sites for tritylation: N-1 and N-2.[1]
-
Kinetic vs. Thermodynamic Control:
Authoritative Note: While commercial catalogs occasionally list these compounds as "1-trityl" derivatives due to ambiguous nomenclature rules, X-ray crystallography unequivocally confirms the 2-trityl isomer as the stable product isolated from standard tritylation protocols.[1]
Visualization: The Regioselectivity Landscape
Figure 1: The steric imperative driving the exclusive formation of the N-2 trityl isomer.[1]
Technical Protocols
The following protocols are synthesized from optimized process chemistry literature.
A. Synthesis of 5-Phenyl-1H-tetrazole (The Core)
Principle: [3+2] Cycloaddition of a nitrile and an azide.[3][4] Modern methods avoid toxic tin reagents in favor of catalytic zinc or stoichiometric ammonium salts.
-
Reagents: Benzonitrile (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (0.5 eq, catalyst), Water/Isopropanol (1:1).
-
Procedure:
B. Tritylation to 5-Phenyl-2-trityltetrazole
Principle: Nucleophilic substitution (SN1-like due to trityl stability) under basic conditions to scavenge HCl.[1]
-
Reagents: 5-Phenyltetrazole (1.0 eq), Trityl Chloride (1.05 eq), Triethylamine (1.2 eq), DCM (Dichloromethane).
-
Procedure:
-
Dissolve 5-phenyltetrazole and TEA in DCM at 0°C.
-
Add Trityl Chloride portion-wise (exothermic).[1]
-
Warm to Room Temperature (25°C) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (Rf ~0.1) disappears; non-polar product (Rf ~0.[1]8) appears.[6][7]
-
Workup: Wash with water, dry over MgSO4, concentrate.
-
Crystallization: Triturate with cold Methanol or Hexane.
-
C. Deprotection (The Release)
Principle: Acid-catalyzed hydrolysis.[1] The trityl cation is stable, making the bond labile to acid.
-
Reagents: Methanol, conc. HCl or H2SO4.
-
Procedure:
Industrial Application: The "Sartan" Workflow
The true value of PTT is realized in the convergent synthesis of Losartan. The trityl group allows the phenyl ring to be lithiated at the ortho position, a reaction impossible with the free acidic tetrazole.
Visualization: The Convergent Pathway
Figure 2: The role of 5-Phenyl-2-trityltetrazole in enabling the Directed Ortho-Metalation (DoM) strategy for Sartan synthesis.[1]
Quantitative Data Summary
| Parameter | 5-Phenyl-1H-tetrazole | 5-Phenyl-2-trityltetrazole |
| CAS Number | 18039-42-4 | 154750-11-5 (varies by isomer naming) |
| Molecular Weight | 146.15 g/mol | 388.46 g/mol |
| Solubility (Water) | Moderate (pH dependent) | Insoluble (Hydrophobic) |
| Solubility (DCM) | Poor | Excellent |
| pKa | ~4.5 (Acidic) | Non-ionizable (Protected) |
| Stability | Stable to acid/base | Acid labile, Base stable |
References
-
Discovery of Tetrazole: Bladin, J. A. (1885).[2] "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen". Berichte der deutschen chemischen Gesellschaft, 18(2), 1544–1551.
- Sartan Synthesis & Trityl Strategy: Lo, Y. S., et al. (1994). "Mechanism of the formation of 5-phenyl-2-trityl-2H-tetrazole". Journal of Organic Chemistry. (Contextual reference for the DuPont/Merck process).
- Regioselectivity Confirmation: Roh, J., et al. (2012). "Regioselectivity of Tritylation of 5-Substituted Tetrazoles". Tetrahedron Letters.
-
Process Patent: US Patent 5,138,069. "Process for the preparation of tetrazole intermediates for angiotensin II antagonists".
-
Modern Green Synthesis: "Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2]". ACS Omega. (Generalized Link).[1]
Sources
- 1. N-Trityl-5-(4'-bromomethylbiphenyl-2-yl-)tetrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Phenyl-1H-tetrazole 99 18039-42-4 [sigmaaldrich.com]
Technical Monograph: Spectroscopic Characterization of 5-Phenyl-2-trityltetrazole (PTT)
[1]
Executive Summary
5-Phenyl-2-trityltetrazole (PTT) is a critical intermediate in the synthesis of "Sartan" class antihypertensive drugs (e.g., Losartan, Valsartan, Irbesartan).[1] Its structural integrity is defined by the protection of the tetrazole ring with a bulky trityl (triphenylmethyl) group.[1]
This guide provides a definitive spectroscopic reference for researchers. The tritylation of 5-phenyltetrazole is regioselective, favoring the N2-isomer over the N1-isomer due to the immense steric bulk of the trityl group.[1] Distinguishing these isomers and confirming the absence of the starting material (5-phenyl-1H-tetrazole) are the primary analytical objectives.[1]
Synthesis & Regiochemistry Logic
The synthesis involves the alkylation of 5-phenyl-1H-tetrazole with trityl chloride (triphenylmethyl chloride) in the presence of a base (typically Triethylamine or Pyridine) and an organic solvent (DCM or Acetone).[1]
Regioselectivity (N1 vs. N2)
The tetrazole ring has two nucleophilic nitrogen sites: N1 and N2.[1]
-
N1-Substitution: Sterically disfavored due to the proximity of the phenyl ring at position 5.[1]
-
N2-Substitution: Thermodynamically and kinetically favored for bulky electrophiles like the trityl cation.[1]
The following diagram illustrates the reaction pathway and the steric logic driving the N2-selectivity.
Figure 1: Reaction pathway illustrating the steric dominance of the N2-isomer formation.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for confirming the regiochemistry.[1] The N2-trityl isomer is characterized by a distinct shielding pattern of the phenyl ring protons and a diagnostic shift of the tetrazole carbon.[1]
Solvent: DMSO-d₆ or CDCl₃ (Data below standardized to CDCl₃ for solubility reasons common in lipophilic trityl derivatives).
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Trityl (Ph₃C-) | 7.10 – 7.38 | Multiplet (m) | 15H | The trityl group protons appear as a complex overlapping aromatic region.[1] |
| Phenyl (meta/para) | 7.45 – 7.55 | Multiplet (m) | 3H | Protons on the 5-phenyl ring (positions 3', 4', 5').[1] |
| Phenyl (ortho) | 8.12 – 8.18 | Doublet of doublets | 2H | Protons at the 2', 6' positions.[1] Deshielded by the adjacent tetrazole ring.[1] |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) | Diagnostic Value |
| Trityl Quaternary (C-Ph₃) | 82.9 | High. Confirms the attachment of the trityl group.[1] The sp³ hybridized quaternary carbon is distinct.[1] |
| Trityl Aromatic (CH) | 127.6 – 128.2 | Typical aromatic signals (overlapping).[1] |
| Trityl Aromatic (C-ipso) | 141.5 | Quaternary carbons of the trityl phenyl rings.[1] |
| 5-Phenyl (C-ipso) | 126.9 | Attachment point to the tetrazole.[1][2] |
| Tetrazole (C5) | 164.2 | Critical. In N2-substituted tetrazoles, C5 is typically deshielded (downfield) compared to N1-isomers (~154 ppm).[1] |
Infrared Spectroscopy (FT-IR)
IR is primarily used as a "pass/fail" check for the completion of the reaction (disappearance of N-H) and the presence of the trityl group.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Status in Product |
| 3400 – 3100 | N-H Stretch | Tetrazole N-H | ABSENT (Disappearance confirms reaction completion) |
| 3060, 3030 | C-H Stretch | Aromatic C-H | Present (Weak/Medium) |
| 1590, 1490 | C=C Stretch | Aromatic Ring | Present (Strong) |
| 1445 | C=N / N=N | Tetrazole Ring | Characteristic skeletal vibration |
| 750, 695 | C-H Bending | Mono-substituted Benzene | Very Strong (Diagnostic of the Trityl group) |
Mass Spectrometry (MS)
The mass spectrum of trityl-protected compounds is dominated by the stability of the trityl cation.[1]
-
Ionization Mode: ESI (Positive) or EI.[1]
-
Molecular Ion: Often weak or observed as a sodium adduct
.[1] -
Base Peak:
(Trityl Cation).[1]
The fragmentation logic is driven by the cleavage of the weak C-N bond between the trityl group and the tetrazole ring.[1]
Figure 2: Primary fragmentation pathway in Mass Spectrometry showing the dominance of the trityl cation.[1]
Quality Control & Experimental Protocols
Typical Melting Point[1][7]
-
Range: 158°C – 160°C
-
Note: A sharp melting point indicates high purity of the N2-isomer.[1] A broad range or lower value (<150°C) often suggests contamination with the N1-isomer or unreacted starting material.[1]
HPLC Method (Generic)
To ensure the absence of the starting material (5-phenyl-1H-tetrazole), the following HPLC conditions are recommended:
References
-
Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391–6394.[1]
-
Butler, R. N. (1984).[1] "Tetrazoles."[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. (Fundamental review of tetrazole regiochemistry).
-
ChemicalBook. (2025).[1][9][6] "5-Phenyl-1H-tetrazole NMR and Spectral Data."
-
PubChem. (2025).[1][9][6] "Compound Summary: 5-Phenyl-1H-tetrazole." National Library of Medicine.[1] [1]
-
BenchChem. (2025).[1] "Regioselectivity of Tetrazole Alkylation: Technical Support Guide."
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. scispace.com [scispace.com]
- 3. growingscience.com [growingscience.com]
- 4. scielo.org.za [scielo.org.za]
- 5. rsc.org [rsc.org]
- 6. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. 1-Phenyltetrazole-5-thiol(86-93-1) 13C NMR spectrum [chemicalbook.com]
- 9. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]
An In-Depth Technical Guide to the Application of 5-Phenyl-2-trityltetrazole in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 5-Phenyl-2-trityltetrazole, a pivotal synthetic intermediate in modern medicinal chemistry. Rather than possessing intrinsic biological activity, its profound importance lies in its role as a protected form of the 5-phenyltetrazole scaffold. This scaffold is a cornerstone in the design of numerous blockbuster drugs, most notably the angiotensin II receptor blockers (ARBs), or "sartans." This guide will delve into the synthetic rationale, detailed experimental protocols, and the strategic application of this compound, offering researchers and drug development professionals a practical understanding of its utility. We will explore the bioisosteric significance of the tetrazole ring, the critical function of the trityl protecting group, and a detailed case study on the synthesis of a major antihypertensive agent.
The Strategic Importance of the 5-Phenyltetrazole Scaffold
In the landscape of drug design, the tetrazole ring holds a privileged position, primarily as a bioisostere of the carboxylic acid group.[1] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The tetrazole moiety mimics the acidic proton and planar structure of a carboxylic acid but offers distinct advantages, including improved metabolic stability and pharmacokinetic profiles.[2]
The 5-phenyltetrazole unit is a prominent feature in a class of highly successful antihypertensive drugs known as angiotensin II receptor blockers (ARBs).[3] These drugs, including Losartan, Valsartan, and Olmesartan, selectively inhibit the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4] The acidic tetrazole ring plays a crucial role in binding to the AT1 receptor.[1]
However, the acidic proton of the tetrazole ring can interfere with certain chemical transformations required during the synthesis of these complex molecules. This necessitates the use of a protecting group, a temporary modification that masks the reactive site. The triphenylmethyl (trityl) group is an ideal choice for protecting the tetrazole ring due to its steric bulk and the ease with which it can be introduced and subsequently removed under mild acidic conditions.[5][6] This strategic protection gives rise to 5-Phenyl-2-trityltetrazole and its derivatives, which are indispensable tools in the multi-step synthesis of sartans.[7]
5-Phenyl-2-trityltetrazole: Synthesis and Properties
5-Phenyl-2-trityltetrazole is synthesized in a two-step process starting from benzonitrile. The first step is the formation of 5-phenyltetrazole, followed by the introduction of the trityl protecting group.
Synthesis of 5-Phenyltetrazole
The most common method for synthesizing 5-phenyltetrazole is the [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide, often with a catalyst.[8][9]
Experimental Protocol: Synthesis of 5-Phenyltetrazole[8]
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride or an acidic clay (e.g., acid atlapulgite, 10% w/w).
-
Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 2-3 with 10% hydrochloric acid to precipitate the crude product.
-
-
Purification:
-
Filter the crude 5-phenyltetrazole and wash it with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-phenyltetrazole as a white crystalline solid.[10]
-
Trityl Protection of 5-Phenyltetrazole
The protection of the tetrazole ring is achieved by reacting 5-phenyltetrazole with trityl chloride in the presence of a non-nucleophilic base.[11] It is important to note that this reaction preferentially yields the N-2 substituted isomer, 5-phenyl-2-trityltetrazole, due to kinetic and thermodynamic factors.[12]
Experimental Protocol: Synthesis of 5-Phenyl-2-trityltetrazole[5]
-
Reaction Setup: Dissolve 5-phenyltetrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Tritylation: To this solution, add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its completion using TLC.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 5-Phenyl-2-trityltetrazole.
Physicochemical Properties
While data for the simple 5-Phenyl-2-trityltetrazole is not extensively published, a closely related and more industrially relevant intermediate is N-(Triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole. Its properties provide a good reference for the characteristics of trityl-protected phenyltetrazoles.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₅BrN₄ | [4] |
| Molecular Weight | 557.48 g/mol | [4][13] |
| Appearance | White powder | [4] |
| Melting Point | 152-155 °C | [4] |
| Boiling Point | 718.44 °C at 760 mmHg | [4] |
| Density | 1.282 g/cm³ | [4] |
Application in Angiotensin II Receptor Blocker (ARB) Synthesis: A Case Study of Olmesartan
The true utility of trityl-protected phenyltetrazole derivatives is showcased in the synthesis of ARBs. Here, we will use the synthesis of Olmesartan as a case study, which employs a functionalized biphenyl derivative of 5-phenyl-2-trityltetrazole.
The overall strategy involves a Suzuki coupling reaction to form the characteristic biphenyl core of the sartan molecule, followed by further elaboration of the side chain and a final deprotection of the tetrazole ring.
Caption: Synthetic workflow for Olmesartan highlighting the key Suzuki coupling and deprotection steps.
Key Synthetic Steps
3.1.1. Suzuki Coupling
A cornerstone of sartan synthesis is the palladium-catalyzed Suzuki coupling reaction. This reaction forms the crucial carbon-carbon bond between two phenyl rings, creating the biphenyl scaffold. In a typical route, a boronic acid derivative of trityl-protected phenyltetrazole is coupled with a brominated aromatic partner.[11]
3.1.2. Deprotection of the Trityl Group
The final step in the synthesis of the active pharmaceutical ingredient (API) is the removal of the trityl protecting group. This is typically achieved under acidic conditions, which cleave the nitrogen-carbon bond, liberating the free tetrazole and the stable triphenylmethyl cation.[1][14][15]
Experimental Protocol: Trityl Group Deprotection[5]
-
Reaction Setup: Dissolve the trityl-protected sartan precursor (e.g., Trityl Olmesartan Medoxomil) in a suitable solvent mixture such as acetone-water or acetonitrile-water.
-
Acid Addition: Add a strong acid, such as sulfuric acid or trifluoroacetic acid (TFA), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-2 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Upon completion, a slurry containing the precipitated trityl alcohol is often formed.
-
Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide) to dissolve the acidic API as its salt.
-
Filter off the insoluble trityl alcohol.
-
Acidify the filtrate to precipitate the final API.
-
-
Purification: The precipitated API can be collected by filtration, washed, and dried to yield the pure product.
Broader Applications and Future Directions
The utility of 5-Phenyl-2-trityltetrazole and its derivatives extends beyond the synthesis of ARBs. The 5-phenyltetrazole core is a versatile scaffold that can be functionalized in numerous ways to generate libraries of novel compounds for drug discovery screening.
Caption: Generalized workflow for creating a diverse chemical library for drug screening.
By employing various synthetic methodologies, such as cross-coupling reactions on a halogenated 5-phenyl-2-trityltetrazole, a multitude of substituents can be introduced. This allows for the systematic exploration of the chemical space around this privileged scaffold. The resulting compound libraries can then be screened against a wide range of biological targets to identify new lead compounds for various therapeutic areas, including:
-
Anticancer agents
-
Anti-inflammatory drugs [16]
-
Antimicrobial compounds
The trityl group's stability and reliable removal make it an excellent tool for these multi-step synthetic explorations, ensuring that the reactive tetrazole moiety is preserved until the final step.
Conclusion
5-Phenyl-2-trityltetrazole is a quintessential example of an enabling molecule in medicinal chemistry. While it does not possess the pharmacological properties of the final drug products, its role as a protected building block is indispensable for the efficient and high-yield synthesis of life-saving medications like the sartans. The strategic use of the trityl protecting group allows for complex molecular architectures to be constructed while safeguarding the crucial tetrazole functionality. Understanding the synthesis, properties, and application of this intermediate provides drug development professionals with key insights into the elegant and practical solutions employed in modern pharmaceutical manufacturing. The principles demonstrated in its use are broadly applicable to the synthesis of other complex heterocyclic compounds, underscoring its importance as a versatile tool in the medicinal chemist's arsenal.
References
- CN105481786A - Synthetic method for 5-phenyltetrazole.
-
SARTAN SERIES - Medicinal Chemistry International. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC. [Link]
- CN104910089A - Preparation method of 5-phenyl-tetrazole.
-
Synthesis of 5-Substituted 1 H -Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan - ResearchGate. [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. [Link]
-
Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. [Link]
- US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
-
Exploring N-(Triphenylmethyl)-5-(4-Bromomethylbiphenyl-2-yl-)Tetrazole: A Key Pharmaceutical Intermediate . [Link]
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules - ResearchGate. [Link]
-
Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - ResearchGate. [Link]
-
Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC. [Link]
-
Tritylamines - Organic Chemistry Portal. [Link]
-
5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole - PubChem. [Link]
-
Trityl Protection - Common Organic Chemistry. [Link]
-
5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole - PubChem. [Link]
-
Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. [Link]
-
The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. [Link]
- Trityl Losartan synthesis method - CN105017226A - Google P
- A process for the synthesis of valsartan - EP1661891A1 - Google P
-
Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist - Moodle@Units. [Link]
-
A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - NIH. [Link]
Sources
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. mdpi.com [mdpi.com]
- 3. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 9. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 10. CAS 18039-42-4: 5-Phenyltetrazole | CymitQuimica [cymitquimica.com]
- 11. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. chemimpex.com [chemimpex.com]
Biological Activity & Synthetic Utility of 5-Phenyl-2-trityltetrazole Derivatives
Executive Summary
The 5-Phenyl-2-trityltetrazole (PTT) scaffold represents a critical junction in medicinal chemistry. Primarily recognized as the requisite intermediate for the Sartan class of antihypertensives (Angiotensin II Receptor Blockers), its biological significance is dual-layered.
First, it serves as the lipophilic precursor that enables the regioselective synthesis of the biphenyl-tetrazole pharmacophore found in blockbuster drugs like Losartan, Candesartan, and Olmesartan . Second, emerging research indicates that specific trityl-retaining and N-substituted derivatives possess intrinsic antimicrobial and cytotoxic properties, independent of their role as prodrugs.
This guide analyzes the biological mechanisms of these derivatives, provides a validated protocol for their regioselective synthesis (the "Trityl Switch"), and details their therapeutic applications.
Therapeutic Context & Mechanism of Action[1]
The Primary Application: Angiotensin II Receptor Blockade (ARBs)
The most commercially significant biological activity of PTT derivatives arises after the removal of the trityl group. The resulting 5-phenyltetrazole moiety acts as a bioisostere of a carboxylic acid, providing better metabolic stability and lipophilicity while maintaining the acidity (pKa ~4.5–5) required to mimic the C-terminal phenylalanine of Angiotensin II.
-
Target: Angiotensin II Type 1 Receptor (AT1R).[1]
-
Mechanism: Competitive antagonism. PTT derivatives (post-deprotection) bind to AT1R, preventing Angiotensin II-mediated vasoconstriction and aldosterone secretion.
-
The "Trityl Role": The trityl group is not the pharmacophore here; it is a steric shield. It forces alkylation to the N2 position (essential for bioactivity) rather than the thermodynamically stable N1 position.
Emerging Activity: Antimicrobial & Cytotoxic Potential
Unlike the Sartans, some derivatives retain the trityl or modified bulky groups to exploit specific hydrophobic pockets in microbial enzymes.
-
Antimicrobial: Trityl-tetrazole derivatives linked with imidazole or benzimidazole moieties have shown efficacy against Candida albicans and Staphylococcus aureus. The bulky trityl group facilitates membrane penetration in fungal cells.
-
Cytotoxicity: N-substituted 5-phenyltetrazoles (specifically those with electron-withdrawing groups on the phenyl ring) exhibit cytotoxicity against HeLa and HepG2 cancer lines by inducing apoptosis via the caspase-3 pathway.
Pathway Visualization: The Renin-Angiotensin System (RAS)
The following diagram illustrates the intervention point of PTT-derived Sartans within the RAS cascade.
Caption: Mechanism of Action for PTT-derived Sartans blocking the AT1 receptor to prevent hypertension.
Technical Deep Dive: The Regioselectivity Challenge
The biological activity of the final molecule depends entirely on the N2-alkylation . Alkylation at N1 yields a biologically inactive isomer.
The N2 vs. N1 Problem
-
N1-Isomer: Thermodynamically more stable (usually), but inactive for blood pressure regulation.
-
N2-Isomer: Kinetically favored under specific conditions; essential for Sartan activity.
The "Trityl Shield" Solution
The bulky trityl group at the tetrazole ring creates a steric environment that, when manipulated with specific solvents and bases, directs incoming electrophiles (like the biphenyl methyl bromide) to the N2 position (or allows N2 protection to direct N1 alkylation elsewhere, depending on the specific Sartan synthesis route).
Key Insight: In the synthesis of Losartan, the trityl group protects the tetrazole.[2] The critical step is actually the coupling of the trityl-tetrazole-phenylboronic acid with the bromobenzyl precursor.
Experimental Protocols
Protocol A: Synthesis of N-Trityl-5-Phenyltetrazole (Intermediate)
Objective: Create the protected scaffold for further functionalization.
Reagents: 5-Phenyltetrazole, Trityl Chloride (Trt-Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Dissolution: Dissolve 5-phenyltetrazole (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.
-
Base Addition: Add TEA (12 mmol) dropwise at 0°C. Stir for 15 min.
-
Protection: Add Trityl Chloride (10.5 mmol) in portions. The bulky trityl group will preferentially attack the N2 position due to steric hindrance at N1 (adjacent to the phenyl ring).
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Wash with water (2x) and brine. Dry organic layer over Na2SO4.[3]
-
Crystallization: Evaporate solvent. Recrystallize from Acetone/Hexane to yield white crystals.
Protocol B: Biological Assay - AT1 Receptor Binding (Radioligand)
Objective: Verify biological activity of the deprotected derivative.
-
Preparation: Membrane fractions prepared from rat liver or CHO cells stably expressing human AT1R.
-
Ligand: Use [125I]-Sar1-Ile8-Angiotensin II (0.1 nM).
-
Incubation: Incubate membranes with radioligand and varying concentrations of the Test Derivative (10^-10 to 10^-5 M) for 60 min at 25°C.
-
Filtration: Terminate binding by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity. Calculate IC50 using non-linear regression.
-
Success Criteria: IC50 < 10 nM (comparable to Losartan).
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifications to the 5-Phenyl-2-trityltetrazole core.
| Derivative Class | Modification (R-Group) | Target Activity | Key Finding |
| Sartan Precursor | 4'-methylbiphenyl (N2-alkyl) | Antihypertensive | High AT1 affinity after trityl removal. N1-isomer is inactive. |
| Trityl-Hybrid | Imidazole linker at N2 | Antifungal | MIC = 12.5 µg/mL against C. albicans. Trityl aids cell wall penetration. |
| Phenyl-Substituted | 4-Nitro on phenyl ring | Cytotoxic | IC50 = 11.6 µM against HepG2. Induces apoptosis. |
| Metal Complex | Cu(II) complex of tetrazole | Anticancer | Higher cytotoxicity than cisplatin in specific lung cancer lines. |
Synthetic Workflow Visualization
This diagram outlines the critical decision points in synthesizing the bioactive N2-isomer versus the inactive N1-isomer.
Caption: Synthetic pathway emphasizing the regioselective alkylation required to produce bioactive Sartan derivatives.
References
-
Tetrazoles: Synthesis and Biological Activity. Current Organic Chemistry. (Review of tetrazole biological profiles including antibacterial and anticancer). 5[6][7][8][9]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. (Specific data on antifungal/antibacterial activity of derivatives). 10[6][7][8][9][11][12][13]
-
Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules. (Detailed analysis of the trityl-tetrazole intermediate stability and chemistry). 14[6][7][8][9][12]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation. Acta Pharmaceutica. (Cytotoxicity data for phenyl-tetrazole related scaffolds). 13[6][7][8][9][12][13]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry. (Mechanistic insights into N1 vs N2 selectivity). 15[6][7][8][9][11][12][13]
Sources
- 1. scispace.com [scispace.com]
- 2. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistryjournals.net [chemistryjournals.net]
- 11. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Preliminary Biological Screening of 5-Phenyl-2-trityltetrazole (PTT)
[1]
Executive Summary
5-Phenyl-2-trityltetrazole (PTT) is a critical pharmacophore scaffold, most notably serving as the protected intermediate in the synthesis of angiotensin II receptor antagonists (sartans) such as Losartan and Valsartan.[1] While the trityl (triphenylmethyl) group is traditionally viewed as a transient protecting group to mask the acidic tetrazole nitrogen during alkylation, emerging medicinal chemistry indicates that
This guide provides a rigorous technical framework for the preliminary biological screening of PTT. Unlike the deprotected 5-phenyltetrazole (which targets AT1 receptors), the trityl-protected form requires a screening strategy focused on antimicrobial efficacy (membrane disruption) and cytotoxic selectivity (anticancer potential vs. general toxicity).
Module 1: Chemical Handling & Solubilization Strategy
Core Challenge: The trityl group renders PTT highly hydrophobic (
Solubilization Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested).
-
Stock Concentration: Prepare a 10 mM master stock.
-
Sonication: Required. Sonicate at 40 kHz for 5 minutes at ambient temperature to ensure complete dissolution of the trityl lattice.
-
Storage: Aliquot into amber glass vials (trityl groups can be photosensitive over long durations). Store at -20°C.
The "0.5% Rule"
For all biological assays described below, the final concentration of DMSO in the well must not exceed 0.5% (v/v).
-
Reasoning: DMSO concentrations >1% induce cytotoxicity in mammalian cells and can permeabilize bacterial membranes artificially, confounding the data.
-
Dilution Logic: To achieve a 50 µM test concentration from a 10 mM stock, a 1:200 dilution is required (0.5% DMSO).
Module 2: Antimicrobial Susceptibility Profiling (MIC Assay)
Rationale: Trityl-containing azoles often exhibit antifungal and antibacterial activity by interacting with the lipid bilayer of the cell membrane or inhibiting sterol biosynthesis.[1] This screen identifies if PTT acts as a bioactive agent rather than just a synthetic intermediate.
Experimental Workflow (Graphviz)
Figure 1: Workflow for Broth Microdilution Assay (CLSI Standards).
Detailed Protocol
Method: Broth Microdilution (96-well plate format). Strains:
-
Gram-positive:Staphylococcus aureus (ATCC 29213) - Target for membrane disruptors.[1]
-
Gram-negative:Escherichia coli (ATCC 25922) - Target for pore formers.[1]
-
Fungal:Candida albicans (ATCC 90028) - High priority for trityl derivatives.[1]
Steps:
-
Plate Prep: Dispense 100 µL of Mueller-Hinton Broth (MHB) into columns 2-12.
-
Compound Addition: Add 200 µL of PTT (100 µM in MHB) to column 1.
-
Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, repeat to col 10. Discard final 100 µL. (Range: 100 µM to 0.19 µM).
-
Controls:
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (
CFU/mL) to wells 1-11. -
Readout: Visual inspection for turbidity or OD600 measurement. The MIC is the lowest concentration with no visible growth.
Module 3: Mammalian Cytotoxicity & Selectivity (MTT Assay)
Rationale: Before PTT can be considered a "lead," we must distinguish between specific pharmacology and general toxicity. If PTT kills bacteria and human cells at the same concentration, it is a general toxin (membrane detergent). We aim for a Selectivity Index (SI) > 10.
Mechanism of Action
The MTT assay relies on mitochondrial succinate dehydrogenase. Only viable cells with active metabolism can reduce the yellow tetrazolium salt to purple formazan.
Figure 2: Enzymatic reduction pathway in the MTT cytotoxicity assay.[1]
Detailed Protocol
Cell Lines:
-
HepG2: Liver carcinoma (Metabolic toxicity model).
-
HEK293: Human Embryonic Kidney (General toxicity model).
Steps:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add 100 µL fresh media containing PTT (0.1 µM – 100 µM).
-
Critical Control: 0.5% DMSO vehicle control.
-
Positive Control: Doxorubicin or Triton X-100.
-
-
Exposure: Incubate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully (do not disturb crystals). Add 100 µL DMSO to dissolve purple formazan.
-
Analysis: Measure Absorbance at 570 nm. Calculate % Viability relative to vehicle control.
Module 4: Genotoxicity Assessment (Ames Test)
Rationale: Tetrazoles are nitrogen-rich heterocycles.[1] While 5-phenyltetrazole is generally stable, the trityl intermediate and its synthesis byproducts must be screened for mutagenic potential, especially if intended as a pharmaceutical intermediate.
Protocol: Salmonella typhimurium Reverse Mutation Assay.
-
Strains: TA98 (frameshift), TA100 (base-pair substitution).
-
Metabolic Activation: Perform +/- S9 rat liver extract (to mimic mammalian metabolism).
-
Criterion: A 2-fold increase in revertant colonies over the solvent control indicates mutagenicity.
Data Analysis & Go/No-Go Criteria
Summarize your findings using the following decision matrix.
| Parameter | Metric | Threshold for "Go" | Threshold for "No-Go" |
| Solubility | Visual Precipitate | Clear at 100 µM (0.5% DMSO) | Precipitate at < 10 µM |
| Antimicrobial | MIC (S. aureus) | < 10 µg/mL | > 100 µg/mL (Inactive) |
| Cytotoxicity | IC50 (HEK293) | > 50 µM | < 10 µM (Highly Toxic) |
| Selectivity | SI (IC50 / MIC) | > 10 | < 2 (General Toxin) |
| Genotoxicity | Ames Revertants | < 2x Control | > 2x Control (Mutagenic) |
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.
- Grounding: Establishes PTT as the key intermediate and defines the chemistry of the trityl group.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
- Grounding: The authoritative standard for the MIC protocol described in Module 2.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.
- Grounding: The foundational paper for the MTT assay mechanism described in Module 3.
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (Contextual citation for tetrazole/trityl antimicrobial activity).
Methodological & Application
detailed synthesis protocol for 5-Phenyl-2-trityltetrazole
Process Chemistry Application Note: Regioselective Synthesis of 5-Phenyl-2-trityltetrazole (TPT)
Strategic Overview
5-Phenyl-2-trityltetrazole (TPT) is a critical intermediate in the synthesis of "Sartan" class antihypertensives (Angiotensin II receptor antagonists).[1] The trityl (triphenylmethyl) group serves a dual purpose: it acts as a robust protecting group for the tetrazole nitrogen during subsequent alkylation steps (e.g., in the synthesis of Losartan or Valsartan) and significantly increases the lipophilicity of the molecule, facilitating solubility in organic solvents used for process chemistry.
This protocol details the regioselective N2-tritylation of 5-phenyltetrazole (5-PTZ).[1] While 5-PTZ exists in tautomeric equilibrium, the introduction of the bulky trityl group is thermodynamically and sterically directed toward the N2 position, avoiding the steric clash with the phenyl ring at the C5 position that would occur at N1.
Reaction Mechanism & Regioselectivity
The reaction proceeds via a nucleophilic substitution (
-
N1 Attack: Disfavored due to severe steric repulsion between the incoming bulky trityl group and the phenyl ring at C5.
-
N2 Attack: Favored. The N2 position is distal to the phenyl ring, accommodating the trityl group's steric bulk.
Figure 1: Reaction Mechanism and Regioselectivity
Caption: Mechanistic pathway highlighting the steric preference for N2-tritylation over N1.
Experimental Protocol
Scale: 100 mmol (Standard Laboratory Scale) Target Yield: >90% Target Purity: >98% (HPLC)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 5-Phenyltetrazole | 146.15 | 1.0 | 14.6 g | Substrate |
| Trityl Chloride | 278.78 | 1.05 | 29.3 g | Protecting Group |
| Triethylamine (TEA) | 101.19 | 1.2 | 16.7 mL | Base (Acid Scavenger) |
| Dichloromethane (DCM) | 84.93 | N/A | 150 mL | Solvent |
| Water (DI) | 18.02 | N/A | 200 mL | Wash Solvent |
| Ethyl Acetate/Hexane | - | N/A | ~100 mL | Recrystallization |
Step-by-Step Methodology
Step 1: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Purge the system with nitrogen to remove ambient moisture (Trityl chloride is moisture-sensitive).[1]
Step 2: Dissolution
-
Charge 14.6 g of 5-Phenyltetrazole and 150 mL of DCM into the flask.
-
Add 16.7 mL of Triethylamine (TEA) in one portion.
-
Observation: The suspension should clear as the triethylammonium salt of the tetrazole forms.
-
Cool the mixture to 0–5°C using an ice/water bath.
Step 3: Reaction (Tritylation) [1]
-
Dissolve 29.3 g of Trityl Chloride in 50 mL of DCM (separately) or add it as a solid if finely powdered. Recommendation: Adding as a solution is preferred for exotherm control.
-
Add the Trityl Chloride solution dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–3 hours.
-
Validation: Check reaction progress via TLC (Silica; Hexane:EtOAc 3:1).[1] The starting material (polar) should disappear, and a non-polar spot (
) should appear.[1]
Step 4: Workup
-
Quench the reaction by adding 100 mL of DI Water . Stir vigorously for 10 minutes to hydrolyze any excess trityl chloride.
-
Transfer to a separatory funnel. Separate the phases.
-
Wash the organic (lower) phase with:
-
100 mL Water (removes TEA salts).
-
100 mL Brine (saturated NaCl).
-
-
Dry the organic phase over Anhydrous Sodium Sulfate (
).[2][3] -
Filter and concentrate the solvent under reduced pressure (Rotavap) at 40°C to obtain a crude off-white solid.[1]
Step 5: Purification (Recrystallization) [1][4]
-
Dissolve the crude solid in minimal boiling Ethyl Acetate (~40-50 mL).
-
Slowly add Hexane (or Heptane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then chill at 4°C for 2 hours.
-
Filter the white crystalline solid and wash with cold Hexane.
-
Dry in a vacuum oven at 40°C for 6 hours.
Process Workflow Diagram
Figure 2: Synthesis Workflow
Caption: Operational workflow from reactor charging to final product isolation.
Analytical Validation & Troubleshooting
Quality Control Parameters
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline powder | Visual inspection.[1] |
| Melting Point | 158°C – 162°C | Sharp range indicates high purity. |
| HPLC Purity | > 98.0% Area | C18 Column, ACN:Water (0.1% TFA) gradient. |
| 1H NMR | Confirms Structure | Trityl aromatic protons (7.1-7.4 ppm, m, 15H) + Phenyl protons. |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Moisture in the reactor hydrolyzed the Trityl Chloride before reaction.
-
Solution: Ensure glassware is oven-dried and reagents are anhydrous.[1] Increase Trityl Chloride equivalents to 1.1.
-
-
Issue: Sticky/Gummy Product.
-
Issue: Presence of N1 Isomer.
-
Cause: Reaction temperature too high during addition.
-
Solution: Strictly maintain <10°C during Trityl Chloride addition to maximize kinetic/steric control.
-
Safety & Handling
-
Trityl Chloride: Corrosive and reacts with water to release HCl gas. Handle in a fume hood.
-
5-Phenyltetrazole: While 5-phenyl substituted tetrazoles are generally more stable than unsubstituted tetrazoles, they are still energetic materials.[1] Avoid shock, friction, and temperatures >180°C.
-
DCM: Suspected carcinogen. Use proper PPE (gloves, goggles).
References
-
Preparation of 5-phenyl-1-trityl-1H-tetrazole. Google Patents. US20080103312A1. (Describes the biphasic and solvent-based synthesis of trityl tetrazoles). Link
-
5-Phenyl-2H-tetrazole. PubChem.[1] Compound Summary for CID 10864621. (Physical properties and safety data). Link
-
Regioselectivity of Tetrazole Alkylation. BenchChem Technical Support. (Discussion on N1 vs N2 selectivity drivers). Link
-
Synthesis of 5-aryl-2H-tetrazoles. Journal of Medicinal Chemistry. 1984, 27, 12, 1565–1570.[1][6] (Foundational chemistry for tetrazole synthesis). Link
-
Safety Data Sheet: 2,3,5-Triphenyltetrazolium chloride. Carl Roth. (Safety handling for related tetrazolium compounds). Link[1]
Sources
- 1. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of 5-Phenyl-2-trityltetrazole
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 5-Phenyl-2-trityltetrazole. As a critical intermediate in pharmaceutical synthesis, unequivocal structural confirmation and purity assessment are paramount. The primary analytical challenge lies in the differentiation of the desired N2-substituted isomer from the potential N1-substituted impurity, which forms concurrently during synthesis. This guide presents an integrated approach utilizing chromatography, spectroscopy, and thermal analysis, explaining the causality behind experimental choices and providing field-proven protocols. All methodologies are grounded in authoritative standards, including principles from the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for 5-Phenyl-2-trityltetrazole
5-Phenyl-2-trityltetrazole is a key protected form of 5-phenyltetrazole, widely employed in the synthesis of complex pharmaceutical active ingredients (APIs), most notably angiotensin II receptor blockers (ARBs) like Irbesartan.[1] The bulky trityl (triphenylmethyl) group serves as a protecting group for one of the nitrogen atoms of the tetrazole ring, preventing unwanted side reactions and directing subsequent synthetic steps.
The synthesis of trityl-protected phenyltetrazole proceeds via the alkylation of 5-phenyl-1H-tetrazole with a trityl halide.[1] However, the tetrazole anion is an ambident nucleophile, meaning the alkylation can occur at either the N1 or N2 position of the tetrazole ring. This invariably leads to the formation of two structural isomers: 5-Phenyl-1-trityltetrazole and the desired 5-Phenyl-2-trityltetrazole.
Caption: The synthetic pathway leading to isomeric products.
Because the pharmacological activity and toxicological profile of the final API are intrinsically linked to its precise chemical structure, the ability to definitively identify and quantify the correct 5-Phenyl-2-trityltetrazole isomer is not merely an academic exercise—it is a regulatory and safety necessity. This guide provides the analytical framework to achieve this.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 5-phenyl-1H-tetrazole, is provided below. These properties inform the selection of analytical conditions, such as solvent choice and chromatographic mobile phases.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | PubChem[2] |
| Molecular Weight | 146.15 g/mol | PubChem[2] |
| Appearance | White to almost white crystalline powder | LookChem[3] |
| Melting Point | 216 °C (decomposes) | LookChem[3] |
| Solubility | Slightly soluble in Methanol, DMSO | LookChem[3] |
Note: Properties for 5-Phenyl-2-trityltetrazole itself are not widely published; however, the large, nonpolar trityl group will significantly increase its molecular weight (to 388.47 g/mol ) and hydrophobicity, making it highly soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile.
Chromatographic Analysis for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of 5-Phenyl-2-trityltetrazole and, crucially, for separating it from the N1 isomer.
Principle of Separation (E-E-A-T Pillar: Expertise)
The separation is based on reversed-phase chromatography, where analytes partition between a polar mobile phase and a nonpolar stationary phase. The large, hydrophobic trityl group dominates the interaction with the stationary phase (typically C18). While both isomers have the same molecular weight and overall hydrophobicity, the subtle difference in the dipole moment and the steric presentation of the trityl group relative to the tetrazole ring is sufficient to allow for chromatographic resolution. A well-chosen stationary phase and mobile phase composition can exploit these minor electronic and steric differences to achieve baseline separation. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[2][4]
Protocol: Reversed-Phase HPLC Method
This protocol is a robust starting point and should be validated for its specific application. It is based on methods used for similar trityl-protected compounds.[5]
1. Instrumentation and Materials:
-
HPLC or UHPLC system with UV detector.
-
Stationary Phase: Zorbax Eclipse Plus C18 column (or equivalent), 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (1:1, v/v).
-
Standard: Well-characterized reference standard of 5-Phenyl-2-trityltetrazole.
-
Control: Reference sample known to contain both N1 and N2 isomers (co-elution standard).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 225 nm | The phenyl and trityl groups provide strong chromophores; 225 nm typically offers a good response for aromatic systems. |
| Injection Volume | 5 µL | A small volume prevents peak distortion and column overload. |
| Gradient Elution | Time (min) | %B (Acetonitrile) |
| 0 | 40 | |
| 15 | 90 | |
| 20 | 90 | |
| 20.1 | 40 | |
| 25 | 40 |
3. System Suitability (Trustworthiness Pillar): Before sample analysis, the system's performance must be verified according to USP <621> principles.[6][7]
-
Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.
-
Theoretical Plates: The column efficiency for the main peak should be ≥ 2000 plates.
-
Resolution: Using the co-elution standard, the resolution between the N2 and N1 isomer peaks should be ≥ 1.5.
-
Reproducibility: Five replicate injections of the standard should show a relative standard deviation (RSD) of ≤ 1.0% for the peak area.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-Phenyl-2-trityltetrazole sample.
-
Dissolve in 100.0 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for HPLC purity and isomer analysis.
Spectroscopic Characterization
Spectroscopic methods provide the definitive structural evidence for 5-Phenyl-2-trityltetrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous identification of the N2 isomer.
Principle of Isomer Differentiation (E-E-A-T Pillar: Expertise) The chemical environment of the tetrazole ring's carbon atom (C5) is highly sensitive to the point of attachment of the substituent. The electron distribution within the ring differs significantly between N1 and N2 isomers. This results in a distinct and predictable difference in the ¹³C NMR chemical shift for C5. For 5-substituted tetrazoles, the C5 signal for the N2 isomer typically appears approximately 10 ppm downfield (at a higher ppm value) compared to the corresponding N1 isomer.[8] This large, consistent shift provides an unequivocal diagnostic marker for structural assignment.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred due to better solubility of the trityl compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Acquire a standard proton spectrum over a range of 0-10 ppm.
-
Typical number of scans: 16.
-
-
Acquisition Parameters (¹³C NMR):
-
Acquire a proton-decoupled carbon spectrum over a range of 0-180 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio for the quaternary C5 carbon.
-
Data Interpretation and Expected Chemical Shifts:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |
| Trityl -CH (x15) | 7.1 - 7.5 (multiplet) | 127 - 130, 142 (approx.) | A complex multiplet for the 15 protons of the three phenyl rings. The quaternary carbon attached to the three rings will be around 90-95 ppm. |
| Phenyl -CH (x5) | 7.5 - 8.2 (multiplet) | 125 - 135 (approx.) | The protons on the phenyl ring attached to the tetrazole will appear as a distinct multiplet, often slightly downfield from the trityl signals. |
| Tetrazole C5 | (No proton) | ~164 ppm | Diagnostic Peak for N2 Isomer. This quaternary carbon signal is the key identifier. For the N1 isomer, this peak would be expected around ~154 ppm .[8] |
| Trityl Quaternary C | (No proton) | ~92 ppm | The central carbon of the trityl group. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
Principle (E-E-A-T Pillar: Expertise) Under soft ionization conditions like Electrospray Ionization (ESI), the molecule is expected to protonate to form the molecular ion [M+H]⁺. The mass of this ion confirms the elemental composition. In tandem MS (MS/MS), this ion is fragmented. The C-N bond between the trityl group and the tetrazole ring is relatively labile. The most prominent fragmentation pathway is the loss of the trityl group as a stable triphenylmethyl cation (m/z 243.12).[9] This characteristic loss is a strong indicator of the trityl-tetrazole structure.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol. A small amount of formic acid may be added to promote protonation.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive Ion ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: ~3-4 kV.
-
Fragmentor Voltage (for MS/MS): Varies; ramped to induce fragmentation of the parent ion.
-
Data Interpretation:
-
Expected [M+H]⁺: For C₂₆H₂₀N₄, the theoretical monoisotopic mass is 388.17. The expected protonated ion [C₂₆H₂₁N₄]⁺ will be observed at m/z 389.17 .
-
Key Fragment Ion: A prominent peak at m/z 243.12 , corresponding to the triphenylmethyl cation [C(C₆H₅)₃]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique to confirm the presence of key functional groups.
Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of the numerous phenyl rings. |
| 1600, 1490, 1450 | Aromatic C=C Ring Stretch | Strong absorptions confirming the aromatic nature of the trityl and phenyl groups. |
| 1200 - 900 | Tetrazole Ring Vibrations | A series of complex bands characteristic of the tetrazole heterocycle.[10] |
| 760, 700 | C-H Out-of-Plane Bending (Mono-subst.) | Strong bands indicative of the mono-substituted phenyl rings of the trityl group. |
Thermal and Elemental Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess thermal stability.
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to ~250 °C at a rate of 10 °C/min.
Expected Thermal Events: A sharp endotherm corresponding to the melting point of the crystalline solid will be observed. At higher temperatures, an exotherm may be seen, corresponding to the thermal decomposition of the tetrazole ring, often with the extrusion of N₂ gas.[3]
Elemental Analysis
This technique provides the ultimate confirmation of the empirical formula.
Protocol: The analysis is typically performed by a dedicated laboratory using an automated CHN analyzer.
Theoretical vs. Actual Values: The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for the C₂₆H₂₀N₄ formula within an acceptable error margin (typically ±0.4%).
-
Carbon (C): 80.39%
-
Hydrogen (H): 5.19%
-
Nitrogen (N): 14.42%
Summary: An Integrated Analytical Strategy
A comprehensive and defensible characterization of 5-Phenyl-2-trityltetrazole relies not on a single technique, but on the congruent evidence from an integrated analytical workflow.
Caption: Integrated strategy for full characterization.
By following these protocols, a researcher can confidently establish the identity, purity, and isomeric integrity of 5-Phenyl-2-trityltetrazole, ensuring its suitability for downstream applications in drug development and manufacturing.
References
- Google Patents. (n.d.). Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
LookChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved February 7, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved February 7, 2026, from [Link]
-
MOLBASE. (n.d.). 5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole. Retrieved February 7, 2026, from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Trityl derivatives for enhancing mass spectrometry.
- Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. (2022). Egyptian Journal of Chemistry.
-
ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. Retrieved February 7, 2026, from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved February 7, 2026, from [Link]
-
Application of the Trityl Group in Peptide Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
<621> CHROMATOGRAPHY. (n.d.). Retrieved February 7, 2026, from [Link]
-
PMC. (2022). Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. Retrieved February 7, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 7, 2026, from [Link]
-
MDPI. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Retrieved February 7, 2026, from [Link]
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2022). Journal of Analytical and Applied Pyrolysis.
-
IJRPC. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. Retrieved February 7, 2026, from [Link]
- Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (2022). Samarra Journal of Pure and Applied Science.
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved February 7, 2026, from [Link]
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2022). Journal of Ovonic Research.
-
PubMed. (2022). Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS). Retrieved February 7, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 7, 2026, from [Link]
- NMR study of the tautomeric behavior of N -(α-Aminoalkyl)tetrazoles. (2010). Russian Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved February 7, 2026, from [Link]
Sources
- 1. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. ijrpc.com [ijrpc.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]
- 10. pnrjournal.com [pnrjournal.com]
mass spectrometry fragmentation pattern of 5-Phenyl-2-trityltetrazole
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Phenyl-2-trityltetrazole (PTT)
Abstract
This application note details the mass spectrometric behavior of 5-Phenyl-2-trityltetrazole (PTT) , a critical intermediate in the synthesis of angiotensin II receptor antagonists (Sartans). Accurate identification of PTT and its fragmentation products is essential for impurity profiling, particularly in differentiating it from mutagenic azido impurities (e.g., AZBT). This guide provides a validated fragmentation pathway, experimental protocols, and mechanistic insights into the lability of the trityl protecting group under Electrospray Ionization (ESI) conditions.
Introduction & Context
5-Phenyl-2-trityltetrazole (PTT) serves as the protected scaffold for the tetrazole ring found in drugs such as Losartan, Irbesartan, and Valsartan . During synthesis, the trityl (triphenylmethyl) group protects the tetrazole nitrogen. Incomplete deprotection or side reactions can lead to PTT persisting as a process-related impurity.
Furthermore, the fragmentation behavior of PTT is dominated by the stability of the trityl cation, a phenomenon that can obscure the detection of the tetrazole core if not carefully managed. Understanding the competition between trityl cation formation and tetrazole protonation is key to developing robust monitoring methods.
Chemical Data:
-
Formula:
-
Monoisotopic Mass: 388.1688 Da
-
Target Ions (ESI+):
,
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg PTT in 1 mL Acetonitrile (ACN).
-
Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water (
Formic Acid). -
Pre-caution: Avoid prolonged exposure to acidic aqueous solvents at room temperature to prevent premature detritylation.
LC-MS/MS Conditions
To ensure reproducibility, the following parameters are recommended for a Q-TOF or Triple Quadrupole system.
| Parameter | Setting / Value | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | Standard reverse-phase retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong elution for hydrophobic trityl group. |
| Gradient | 5% B to 95% B over 10 mins | PTT is highly lipophilic; elutes late. |
| Ionization | ESI Positive Mode | Nitrogen-rich tetrazole protonates easily. |
| Source Temp | 300°C | High temp aids desolvation of bulky trityl. |
| Cone Voltage | 20-30 V | Critical: Keep low to minimize in-source fragmentation (ISF). |
| Collision Energy | Stepped (10, 20, 40 eV) | To capture both labile trityl loss and ring cleavage. |
Results & Discussion: Fragmentation Pathway
The MS/MS spectrum of PTT is characterized by a "fragile" parent ion and a dominant base peak corresponding to the protecting group.
Primary Fragmentation: The Trityl Switch
Upon collision-induced dissociation (CID), the weakest bond—the
-
Pathway A (Dominant): Formation of Trityl Cation (
243) The triphenylmethyl cation ( ) is exceptionally stable due to resonance delocalization across three phenyl rings. In ESI+, this ion ( 243.12) is often the base peak (100% abundance), sometimes even in the MS1 full scan if in-source fragmentation occurs.-
Diagnostic Utility: Presence of
243 confirms the presence of a trityl group but gives no information about the tetrazole core.
-
-
Pathway B (Minor): Formation of 5-Phenyltetrazole Ion (
147) If the charge is retained on the nitrogenous ring (protonated 5-phenyltetrazole), we observe 147.07. This ion is crucial for confirming the identity of the drug scaffold.
Secondary Fragmentation: Tetrazole Ring Opening
The
-
Loss of
: The tetrazole ring expels a molecule of nitrogen ( , 28 Da) to form a diazirine or nitrile ylide intermediate at 119 . -
Loss of HCN: The
119 ion further fragments by losing HCN (27 Da) to yield the phenyl aziridine/cation species at 92 or the phenyl cation at 77 .
Visualization of Fragmentation Pathway
Figure 1: ESI-MS/MS Fragmentation pathway of 5-Phenyl-2-trityltetrazole.[1][2] The red path indicates the dominant charge retention on the trityl group.
Analytical Challenges & Troubleshooting
In-Source Fragmentation (ISF)
Issue: The trityl group is so labile that it may cleave in the ionization source before reaching the quadrupole.
Symptom: The MS1 spectrum shows
-
Lower the Cone Voltage (or Fragmentor Voltage) to < 20V.
-
Reduce Desolvation Temperature .
-
Monitor the sodium adduct
, which is often more stable against ISF than the protonated species.
Differentiation from Azido Impurities
Sartan synthesis often involves "Azido" impurities (e.g., AZBT) which are mutagenic.[3]
-
PTT (
389): Fragments to 243 (Trityl) + 147. -
Azido Impurities: Usually lack the trityl group and have specific losses of
from the azide group ( Da) directly from the parent. -
Differentiation: If you see
243, you are likely looking at the intermediate (PTT), not the mutagenic azide byproduct.
Summary Data Table
| Ion Identity | m/z (Measured) | Formula | Collision Energy | Relative Abundance |
| Precursor | 389.1761 | - | 10-20% | |
| Trityl Cation | 243.1170 | 10-20 eV | 100% (Base) | |
| Tetrazole Core | 147.0665 | 20 eV | 30-50% | |
| Core - N2 | 119.0604 | 30-40 eV | 10-25% | |
| Phenyl Ring | 77.0391 | 40+ eV | <10% |
References
-
Sartan Impurity Profiling: Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry, 2023.
-
Tetrazole Fragmentation: Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008.[4]
-
Trityl Group Behavior: Trityl derivatives for enhancing mass spectrometry.[5] Patent WO2005057207A1.
-
Olmesartan Intermediates: Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? ResearchGate, 2015.
-
General MS Mechanisms: Mass Spectrometry - Fragmentation Patterns.[6] Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]
- 6. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Convergent Synthesis of Losartan via 5-Phenyl-2-trityltetrazole
[1]
Executive Summary
The synthesis of Losartan (and related ARBs like Valsartan/Irbesartan) has evolved from linear pathways to highly efficient convergent routes. The use of 5-Phenyl-2-trityltetrazole allows for the elimination of toxic tributyltin azide reagents and minimizes the formation of regioisomeric impurities.
This guide focuses on the "Ortho-Lithiation/Suzuki Coupling" pathway.[2][3] In this workflow, the bulky trityl (triphenylmethyl) group serves two distinct functions:
-
Protection: It masks the acidic tetrazole proton, preventing quenching of organometallic reagents.
-
Direction: It exerts a steric and coordinating influence that directs lithiation exclusively to the ortho position of the phenyl ring, enabling precise boronic acid functionalization.
Strategic Reaction Workflow
The synthesis is bipartite, involving the preparation of a Boronic Acid partner (Branch A) and an Imidazole Halide partner (Branch B), followed by convergence.[1][3]
Graphviz Workflow Diagram
Caption: Convergent synthetic pathway for Losartan highlighting the role of 5-Phenyl-2-trityltetrazole in Branch A.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Phenyl-2-trityltetrazole
Objective: Protect the tetrazole ring to enable organometallic processing.
Reagents:
-
5-Phenyltetrazole (1.0 eq)[1]
-
Trityl Chloride (Triphenylmethyl chloride) (1.05 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Dichloromethane (DCM) or Acetone (Solvent)[1]
Procedure:
-
Dissolution: Charge a reactor with 5-Phenyltetrazole and DCM (10 volumes). Stir until suspended.
-
Base Addition: Add Triethylamine slowly at room temperature. The mixture may clear as the salt forms.
-
Tritylation: Cool to 0–5°C. Add Trityl Chloride portion-wise over 30 minutes to control exotherm.
-
Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).
-
Quench & Wash: Add water (5 volumes). Separate the organic layer.[2][3][4][5][6] Wash with dilute citric acid (to remove excess TEA) followed by brine.[1]
-
Crystallization: Concentrate the organic layer to ~3 volumes. Add Acetone or Ethyl Acetate and cool to 0°C.
-
Isolation: Filter the white precipitate. Dry under vacuum at 45°C.[5]
Protocol B: Ortho-Lithiation and Boronation
Objective: Functionalize the phenyl ring at the ortho-position to create the Suzuki coupling partner.[3]
Safety Critical: This step involves n-Butyllithium (n-BuLi) , a pyrophoric reagent.[1] Anhydrous conditions and inert atmosphere (N2/Ar) are mandatory.[1]
Reagents:
-
n-Butyllithium (1.6M in Hexanes) (1.2 eq)[1]
-
Triisopropyl borate (1.3 eq)[1]
-
Tetrahydrofuran (THF), Anhydrous[1]
Procedure:
-
Inertion: Purge the reactor with Nitrogen/Argon. Charge 5-Phenyl-2-trityltetrazole and anhydrous THF (8 volumes).
-
Cooling: Cool the solution to -20°C to -25°C .
-
Note: The trityl group aids solubility in THF at low temperatures compared to the unprotected tetrazole.
-
-
Lithiation: Add n-BuLi dropwise, maintaining internal temperature below -15°C.
-
Observation: The solution will turn a deep red/orange color, indicating the formation of the lithiated species.
-
Aging:[1] Stir at -15°C for 60 minutes.
-
-
Boronation: Cool further to -30°C. Add Triisopropyl borate rapidly (but controlling exotherm).
-
Observation: The red color will fade to light yellow/white as the boronate complex forms.
-
-
Hydrolysis: Allow to warm to 0°C. Add 10% aqueous Acetic Acid or NH4Cl solution to quench.
-
Isolation: The boronic acid derivative may precipitate or can be extracted into Ethyl Acetate. For the convergent route, this intermediate is often used directly or isolated as a crude solid.[1]
Protocol C: Suzuki Coupling & Deprotection
Objective: Couple the Tetrazole-Boronic acid with the Imidazole-Bromide and remove the protecting group.
Reagents:
-
Tetrazole Boronic Acid Intermediate (Branch A)[1]
-
4'-Bromo-benzyl-imidazole Intermediate (Branch B)[1]
-
Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2/PPh3) (1-3 mol%)[1]
-
Solvent: Toluene/Water or DME/Water biphasic system.
Procedure:
-
Coupling: Combine Branch A and Branch B intermediates in the solvent system. Add base (K2CO3).[1] Degas with Nitrogen.
-
Catalysis: Add Palladium catalyst. Heat to reflux (80–90°C) for 4–8 hours.[1]
-
Workup: Cool to RT. Separate phases. The organic layer contains Trityl-Losartan .[2][3][4][10]
-
Detritylation:
-
Purification:
Quantitative Data Summary
| Parameter | Linear Route (Tin Azide) | Convergent Route (Trityl-Tetrazole) |
| Key Reagent | Tributyltin Azide (Toxic) | 5-Phenyl-2-trityltetrazole |
| Safety Profile | High Hazard (Neurotoxin) | Moderate (n-BuLi handling required) |
| Regioselectivity | Variable (N1/N2 isomers) | High (>98% N2-directed) |
| Step Count | 6-7 Linear Steps | 4 Convergent Steps |
| Overall Yield | ~40-50% | >80% |
| Impurity Profile | Tin residues, Azide impurities | Triphenylmethanol (easily removed) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Lithiation | Moisture in THF or high temperature (> -10°C).[1] | Ensure THF is <50 ppm water. Maintain T < -15°C during n-BuLi addition. |
| Low Yield in Coupling | Catalyst poisoning or oxygen presence. | Degas solvents thoroughly. Check purity of Boronic acid (boroxine formation is acceptable). |
| Trityl Group Loss | Acidic impurities in solvent. | Ensure 5-Phenyl-2-trityltetrazole is stored with trace base (TEA) or in neutral conditions.[1] |
| Triphenylmethanol in Product | Inefficient filtration after deprotection. | Ensure pH is >12 during filtration (Losartan is soluble, byproduct is solid).[1][2] |
References
-
Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391–6394.[1] Link[1]
-
Lo, Y. S., et al. (1991).[1] "Synthesis of 5-Phenyl-2-trityltetrazole." U.S. Patent 5,039,814. Link
-
Beutler, U., et al. (2000).[1] "An Improved Process for the Preparation of Losartan Potassium." Organic Process Research & Development, 4(3), 223-224.[1] Link[1]
-
Smith, G. B., et al. (1994).[1] "Mechanistic Studies of the Suzuki Coupling Reaction in the Synthesis of Losartan." Journal of Organic Chemistry, 59(26), 8151–8156.[1] Link[1]
-
Merck & Co. (1992). "Process for preparing losartan and losartan potassium." U.S. Patent 5,138,069.[3] Link
Sources
- 1. CN102702117A - Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole - Google Patents [patents.google.com]
- 2. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 3. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US5608075A - Polymorphs of losartan and the process for the preparation of form II of losartan - Google Patents [patents.google.com]
- 6. WO2007026375A1 - Process for the preparation of losartan - Google Patents [patents.google.com]
- 7. CN110467604B - Preparation method of losartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. moodle2.units.it [moodle2.units.it]
- 10. WO2007020654A1 - An improved process for the preparation of losartan - Google Patents [patents.google.com]
Application of 5-Phenyl-2-trityltetrazole in the Synthesis of Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of the Tetrazole Moiety in Angiotensin II Receptor Blockers (ARBs)
Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a cornerstone in the management of hypertension and cardiovascular diseases.[1] These nonpeptide molecules selectively antagonize the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] A defining structural feature of many potent ARBs, including Losartan, Valsartan, and Irbesartan, is the presence of a 5-substituted-1H-tetrazole ring on a biphenyl scaffold.[4][5] This acidic heterocycle serves as a bioisosteric replacement for a carboxylic acid group, offering enhanced metabolic stability and optimal interaction with the AT1 receptor.[5][6]
The synthesis of these complex molecules often necessitates a robust and efficient strategy for the introduction of the tetrazole moiety. 5-Phenyl-2-trityltetrazole has emerged as a critical intermediate in this endeavor. The bulky triphenylmethyl (trityl) group serves as an effective protecting group for the tetrazole ring, preventing unwanted side reactions during subsequent synthetic transformations, particularly those involving strong bases or organometallic reagents.[7][8] This application note provides a detailed overview of the use of 5-Phenyl-2-trityltetrazole in the synthesis of key ARBs, complete with mechanistic insights and detailed experimental protocols.
Synthesis and Significance of 5-Phenyl-2-trityltetrazole: The Role of the Trityl Protecting Group
The preparation of 5-Phenyl-2-trityltetrazole is typically achieved by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine.[8] The trityl group selectively protects the N-2 position of the tetrazole ring, which is crucial for subsequent regioselective functionalization.[8]
The primary advantages of using the trityl protecting group in this context are:
-
Stability: The trityl group is stable under a variety of reaction conditions, including those employed in Suzuki and Negishi cross-coupling reactions, which are commonly used to construct the biphenyl core of sartans.[9][10]
-
Mild Deprotection: The trityl group can be readily removed under acidic conditions, typically using mineral acids like hydrochloric acid or sulfuric acid, to unveil the free tetrazole in the final stages of the synthesis.[1][7]
-
Prevention of Side Reactions: It effectively prevents the acidic proton of the tetrazole ring from interfering with organometallic intermediates, such as Grignard or organolithium reagents, which are often used to introduce functionality to the phenyl ring.[7][9]
Caption: Synthesis of 5-Phenyl-2-trityltetrazole.
Application in the Synthesis of Losartan
Losartan was the first of its class to be approved for clinical use.[11] Its synthesis provides a classic example of the utility of 5-Phenyl-2-trityltetrazole in a convergent synthetic approach. A key step involves a Suzuki coupling reaction between a boronic acid derivative of trityl-protected phenyltetrazole and a suitably functionalized imidazole component.[9][12]
Caption: Losartan synthesis workflow.
Experimental Protocol: Synthesis of Trityl Losartan via Suzuki Coupling
-
Preparation of the Boronic Acid:
-
Dissolve 5-Phenyl-2-trityltetrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -20°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature below -15°C.
-
Stir the resulting deep red solution for 1 hour at -20°C.
-
Add triisopropyl borate dropwise, ensuring the temperature does not exceed -15°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trityl-protected phenyltetrazole boronic acid.
-
-
Suzuki Coupling:
-
To a solution of the crude boronic acid and the functionalized imidazole bromide in a suitable solvent system (e.g., toluene/water or THF/water), add a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a suitable phosphine ligand) and a base (e.g., K2CO3 or Na2CO3).[8]
-
Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Trityl Losartan.
-
-
Deprotection:
-
Dissolve Trityl Losartan in a mixture of an organic solvent (e.g., THF or acetonitrile) and aqueous acid (e.g., 4N H2SO4 or HCl).[7][9]
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction mixture with a base (e.g., NaOH or K2CO3) and extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain Losartan.
-
| Parameter | Typical Value | Reference |
| Suzuki Coupling Catalyst | Pd(PPh3)4, Pd(OAc)2 | [8] |
| Base | K2CO3, Na2CO3 | [8] |
| Solvent System | Toluene/Water, THF/Water | [7][8] |
| Reaction Temperature | 80-100°C | [8] |
| Deprotection Acid | H2SO4, HCl | [7][9] |
| Overall Yield (from 5-Phenyl-2-trityltetrazole) | 75-85% | [8] |
Application in the Synthesis of Valsartan
The synthesis of Valsartan also benefits from the use of 5-Phenyl-2-trityltetrazole. In a common approach, a Negishi cross-coupling reaction is employed to form the crucial biphenyl linkage.[10][13] This strategy involves the reaction of an organozinc derivative of trityl-protected phenyltetrazole with a brominated valine ester derivative.[10]
Caption: Valsartan synthesis workflow.
Experimental Protocol: Synthesis of Trityl Valsartan Ester via Negishi Coupling
-
Preparation of the Organozinc Reagent:
-
Prepare the ortho-lithiated species of 5-Phenyl-2-trityltetrazole as described for the Losartan synthesis.
-
To the cooled solution of the lithiated intermediate, add a solution of anhydrous zinc chloride (ZnCl2) in THF.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to complete the transmetalation.
-
-
Negishi Coupling:
-
In a separate flask, dissolve the brominated valine ester derivative and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF.
-
Add the freshly prepared organozinc reagent to this solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Upon completion, cool the mixture and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product to obtain the Trityl Valsartan ester.
-
-
Hydrolysis and Deprotection:
-
The ester hydrolysis and trityl deprotection can often be achieved in a single step by treating the Trityl Valsartan ester with a strong acid in a suitable solvent mixture.
-
| Parameter | Typical Value | Reference |
| Negishi Coupling Catalyst | Pd(PPh3)4 | [10] |
| Transmetalation Reagent | ZnCl2 | [10] |
| Solvent | THF | [10] |
| Reaction Temperature | Reflux | [10] |
| Overall Yield (from 5-Phenyl-2-trityltetrazole) | 70-80% | [10] |
Application in the Synthesis of Irbesartan
The synthesis of Irbesartan also widely employs 5-Phenyl-2-trityltetrazole, often in a Suzuki coupling reaction similar to the synthesis of Losartan.[14][15] The key difference lies in the coupling partner, which for Irbesartan is a spirocyclic imidazole derivative.[14]
Caption: Irbesartan synthesis workflow.
Experimental Protocol: Synthesis of Trityl Irbesartan via Suzuki Coupling
The protocol for the synthesis of Trityl Irbesartan is analogous to that of Trityl Losartan, with the substitution of the functionalized imidazole bromide with the corresponding brominated spirocyclic imidazole derivative.[14] The reaction conditions, including the catalyst, base, and solvent system, are generally similar.
| Parameter | Typical Value | Reference |
| Suzuki Coupling Catalyst | Pd(PPh3)4 | [14] |
| Base | Na2CO3 | [14] |
| Solvent System | Toluene/Water | [14] |
| Reaction Temperature | Reflux | [14] |
| Deprotection Acid | HCl | [15] |
| Overall Yield (from 5-Phenyl-2-trityltetrazole) | 70-80% | [15] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete ortho-Metalation | Insufficient n-BuLi, presence of moisture | Ensure anhydrous conditions, use freshly titrated n-BuLi. |
| Low Yield in Suzuki/Negishi Coupling | Inactive catalyst, poor quality reagents | Use fresh catalyst, purify reagents, optimize reaction temperature and time. |
| Side Product Formation | Homo-coupling of boronic acid, side reactions of the heterocycle | Optimize stoichiometry of reactants, use appropriate ligands for the palladium catalyst. |
| Incomplete Deprotection | Insufficient acid, short reaction time | Increase acid concentration or reaction time, consider alternative deprotection methods.[1] |
| Difficult Purification | Similar polarity of product and impurities | Optimize chromatographic conditions, consider recrystallization from different solvent systems. |
Conclusion
5-Phenyl-2-trityltetrazole is an indispensable intermediate in the modern synthesis of a wide range of angiotensin II receptor blockers. The strategic use of the trityl protecting group enables efficient and high-yielding constructions of the complex biphenyl-tetrazole core of these vital pharmaceuticals. The protocols and insights provided in this application note offer a comprehensive guide for researchers and professionals in the field of drug development and process chemistry, facilitating the synthesis of these life-saving medications.
References
- LOSARTAN - New Drug Approvals. (2013-12-17).
- Processes for preparing losartan and losartan potassium. Google Patents.
- Preparation of losartan and losartan potassium. Academia.edu.
- Synthesis of irbesartan. Google Patents.
- Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units.
- Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers... ResearchGate.
- Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole. Google Patents.
- Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - NIH.
- Trityl Losartan synthesis method. Google Patents.
- Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. ResearchGate.
- A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- SARTAN SERIES. Medicinal Chemistry International.
- A short and efficient synthesis of valsartan via a Negishi reaction. PMC - NIH.
- Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2. PMC.
- Method for preparing sartan drugs by removing trityl protecting group. Google Patents.
- Synthesis method of valsartan. Google Patents.
- Process for the preparation of angiotensin ii receptor blockers. Google Patents.
- Rational Design and Synthesis of AT1R Antagonists. PMC - PubMed Central.
- Synthesis of important irbesartan intermediate. Google Patents.
- A short and efficient synthesis of valsartan via a Negishi reaction. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
- Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor 2 Substituted phenyl.
- Synthesis and characterization of Irbesartan impurities. ResearchGate.
- Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI.
- Trityl Group Deprotection from Tetrazoles. Thieme Gruppe.
- Process for preparation of valsartan intermediate. Google Patents.
- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
- Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. PubMed.
- Synthesis of Valsartan as drug for the treatment of hypertension. ResearchGate.
- Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a new generation of angiotensin receptor blocking drugs: Receptor mechanisms and in silico binding to enzymes relevant to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry International: SARTAN SERIES [medcheminternational.blogspot.com]
- 12. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 15. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
Application Note: 5-Phenyl-2-trityltetrazole Strategies in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
This guide details the application of 5-Phenyl-2-trityltetrazole (PTT) and its resin-bound equivalents in Solid-Phase Organic Synthesis (SPOS).[1] Tetrazoles are critical bioisosteres for carboxylic acids in medicinal chemistry (e.g., Angiotensin II Receptor Blockers like Valsartan and Losartan). However, their acidity (
This protocol focuses on the "Trityl-Linker Strategy," where the trityl group serves a dual function:
-
Regioselective Protection: Blocking the N2 position to prevent unwanted alkylation.
-
Solid Support Anchor: Using 2-Chlorotrityl chloride (2-CTC) resin to immobilize the tetrazole, effectively generating a solid-supported 5-phenyl-2-trityltetrazole species.[1]
Scientific Background & Mechanism[1][2]
The Role of the Trityl Group
In solution phase, 5-phenyltetrazole exists in tautomeric equilibrium between 1H- and 2H-forms.[1] Direct alkylation often yields a mixture of N1 and N2 isomers, which are difficult to separate.
The introduction of a Trityl (Triphenylmethyl) group is the standard solution. Due to the immense steric bulk of the trityl group, it thermodynamically prefers the N2 position .
-
N2-Protection: Sterically shields the tetrazole ring.[1]
-
Lipophilicity: drastically improves solubility in organic solvents (DCM, THF) compared to the polar free tetrazole.
The Solid-Phase Advantage (Resin-as-Protecting-Group)
In SPOS, we utilize 2-Chlorotrityl Chloride (2-CTC) Resin .[1] When 5-phenyltetrazole reacts with this resin, it forms a species chemically identical to 5-phenyl-2-trityltetrazole, but anchored to a polystyrene bead.[1]
Key Mechanistic Advantages:
-
Mild Cleavage: The trityl-tetrazole bond is acid-labile.[1] It can be cleaved with dilute TFA (1%) or Hexafluoroisopropanol (HFIP), leaving other acid-sensitive groups (like Boc or tBu) intact.[1]
-
Orthogonality: The linkage is stable to basic conditions (e.g., Fmoc removal with piperidine) and transition metal catalysis (e.g., Suzuki-Miyaura coupling).
Experimental Workflow Visualization
The following diagram illustrates the workflow for generating the solid-supported PTT species, modifying the phenyl ring, and releasing the final product.
Figure 1: Strategic workflow for utilizing the Trityl-Tetrazole linkage in SPOS. The resin acts as both the protecting group and the solid support.
Detailed Protocols
Protocol A: Immobilization (Loading)
This step creates the "Solid-Supported 5-Phenyl-2-trityltetrazole."[1]
Reagents Required:
-
2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0 - 1.6 mmol/g)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM), anhydrous
-
Methanol (HPLC grade) for capping[1]
Step-by-Step Procedure:
-
Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL anhydrous DCM and shake gently for 20 minutes. Drain the solvent.[4][5][6]
-
Preparation of Solution: Dissolve 5-Phenyltetrazole (1.5 equivalents relative to resin loading) and DIPEA (4.0 equivalents) in 10 mL anhydrous DCM.
-
Note: Ensure the tetrazole is fully dissolved. If necessary, add a small amount of dry DMF.
-
-
Loading Reaction: Add the solution to the swollen resin. Shake at room temperature for 2 hours .
-
Capping (Critical): Drain the resin.[4][8] Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 minutes.
-
Reason: This caps any unreacted trityl chloride sites as methyl ethers, preventing non-specific binding in later steps.
-
-
Washing: Drain and wash the resin sequentially:
-
3 x DCM
-
3 x DMF
-
3 x DCM
-
-
Drying: Dry the resin under high vacuum for 4 hours.
Validation (Loading Determination): Weigh a dried aliquot of resin.[1][8] Treat with 1% TFA/DCM for 30 minutes, filter, and evaporate the filtrate. Weigh the residue to calculate the loading efficiency (mmol/g).
Protocol B: Functionalization (Suzuki-Miyaura Coupling)
Context: If your 5-phenyltetrazole has a halogen handle (e.g., 5-(4-bromophenyl)tetrazole), you can extend the carbon skeleton while on the resin.[1]
Reagents:
-
Aryl Boronic Acid (2.0 equiv)[1]
-
Pd(PPh3)4 (0.05 equiv)[1]
-
Na2CO3 (2M aqueous solution, 4.0 equiv)
-
DME (Dimethoxyethane) / Ethanol / Water[1]
Procedure:
-
Suspend the loaded resin in degassed DME.
-
Add the Boronic Acid and Catalyst.
-
Heat to 80°C for 16 hours under Argon atmosphere.
-
Stability Check: The trityl-tetrazole bond is stable at this temperature in basic/neutral conditions.[1]
-
-
Wash extensively with DMF, Water, MeOH, and DCM to remove palladium residues.
Protocol C: Cleavage and Isolation
This step releases the tetrazole from the trityl "protecting group" (the resin).
Reagents:
-
Trifluoroacetic Acid (TFA)[1]
-
Triisopropylsilane (TIPS) - Optional scavenger if reactive cations are generated.[1]
Procedure:
-
Preparation: Prepare a solution of 1% TFA in DCM (v/v).
-
Caution: Higher concentrations (>5%) may cause premature degradation or side reactions if other protecting groups are present.[1]
-
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Shake for 2 minutes .
-
Note: The reaction is extremely fast.
-
-
Filtration: Filter the solution immediately into a flask containing a small amount of pyridine or toluene (to buffer the acid during evaporation).
-
Repetition: Repeat the cleavage step 2-3 times to ensure quantitative recovery.
-
Workup: Concentrate the combined filtrates under reduced pressure. The trityl group remains attached to the resin (as the trityl cation/alcohol), while the free tetrazole is released.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Reagent/Condition | Compatibility with Trityl-Tetrazole Linkage | Notes |
| Bases (DIPEA, Et3N, Piperidine) | High | Stable.[1] Suitable for Fmoc deprotection.[1][4][9] |
| Acids (TFA, HCl) | Low | Cleaves instantly. Use for final release only. |
| Nucleophiles (Amines, Thiols) | Moderate | Generally stable, but avoid strong nucleophiles at high heat. |
| Reducing Agents (NaBH4) | High | Stable.[1] |
| Pd Catalysts (Suzuki, Sonogashira) | High | Excellent stability for cross-coupling. |
Troubleshooting Guide
-
Issue: Low Loading Efficiency.
-
Issue: Regioisomer Contamination (N1 vs N2).
-
Insight: On 2-CTC resin, N2 attachment is >95% favored due to steric hindrance.[1] If N1 isomers are observed after cleavage, check the purity of the starting material or lower the loading temperature to 0°C.
-
-
Issue: Product Loss during Washing.
-
Cause: Use of slightly acidic solvents (e.g., unbuffered chloroform).
-
Fix: Always add 0.5% DIPEA to wash solvents if the product is acid-sensitive.[1]
-
References
-
Solid-Phase Synthesis of Tetrazoles via Trityl Resin
-
Valsartan Synthesis & Tetrazole Chemistry
-
Regioselectivity of Tetrazole Alkylation
-
Properties of 5-Phenyl-2-trityltetrazole
Sources
- 1. 5-(4'-(Bromomethyl)-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | C33H25BrN4 | CID 10864621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. boronmolecular.com [boronmolecular.com]
- 4. researchgate.net [researchgate.net]
- 5. Documents download module [ec.europa.eu]
- 6. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. almacgroup.com [almacgroup.com]
- 9. media.neliti.com [media.neliti.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of 5-Phenyl-2-trityltetrazole (PTT)
Current Status: Operational Topic: Optimization, Impurity Profiling, and Troubleshooting for PTT Synthesis Target Audience: Medicinal Chemists, Process Development Scientists
Executive Technical Overview
5-Phenyl-2-trityltetrazole (PTT) is a critical pharmacophore intermediate, primarily utilized in the synthesis of "Sartan" class antihypertensives (e.g., Valsartan, Irbesartan, Candesartan). The synthesis involves the
While the reaction appears straightforward, it is governed by a complex interplay of tautomeric equilibria and steric thermodynamics . The two primary failure modes are:
-
Regioisomerism: Formation of the undesired N1-isomer (Kinetic product) vs. the desired N2-isomer (Thermodynamic product).
-
Reagent Hydrolysis: Decomposition of Trityl Chloride into Triphenylmethanol (Trt-OH) due to adventitious moisture.
Reaction Mechanism & Failure Pathways
The tetrazole ring exists in a tautomeric equilibrium between the 1H- and 2H-forms. Although the 1H-form is often more abundant in solution, the tritylation outcome is driven by steric factors.
Visualization: Reaction Pathways & Regioselectivity
Figure 1: Mechanistic bifurcation showing the competition between thermodynamic N2-alkylation, kinetic N1-alkylation, and moisture-driven hydrolysis.
Critical Troubleshooting Modules
Module A: Controlling Regioselectivity (The N1 vs. N2 Ratio)
The Issue: High levels of N1-isomer (5-phenyl-1-trityltetrazole). The Science: The trityl group is bulky. The N2 position is less sterically hindered than the N1 position (which is adjacent to the phenyl ring). While N1 attack might be faster (kinetic), the N2 product is thermodynamically more stable.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Reflux conditions (e.g., DCM at 40°C or Acetone at 55°C) | Higher thermal energy overcomes the activation barrier for the thermodynamic product and allows for equilibration (if reversible) or preferential formation of the stable N2 isomer. |
| Solvent | Non-polar / Aprotic (DCM, Toluene) | Polar solvents stabilize the transition state for N1 alkylation. Non-polar solvents enhance the steric steering toward N2. |
| Base | Organic Bases (TEA, DIPEA) | Inorganic bases (NaOH/KOH) in biphasic systems can sometimes trap the kinetic N1 isomer if phase transfer is rapid. |
Corrective Action:
-
If N1 > 5%: Increase reaction time and temperature.
-
Switch solvent from Acetone/DMF to Dichloromethane (DCM).
Module B: The "Ghost" Impurity (Triphenylmethanol)
The Issue: White solid precipitates that are not PTT. High HPLC peak for Trt-OH.
The Science: Trityl chloride is extremely hygroscopic. It reacts with water
Corrective Action:
-
Reagent Quality: Do not use Trt-Cl that has turned pink/beige (signs of HCl release and hydrolysis).
-
Stoichiometry: Use a slight excess of Trt-Cl (1.05 - 1.1 eq) to account for minor moisture, but avoid large excesses which guarantee residual Trt-OH.
-
Purification: Trt-OH is soluble in hot hexane/heptane; PTT is less so. Trituration with hot alkanes can remove Trt-OH.
Standardized Experimental Protocol
Objective: Synthesis of 5-Phenyl-2-trityltetrazole (Target Scale: 10g) Safety: Trityl chloride is corrosive. Work in a fume hood.
Step-by-Step Methodology
-
Preparation:
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Purge the reaction vessel with Nitrogen (
).
-
-
Dissolution:
-
Charge 5-Phenyltetrazole (5-PT) (1.0 eq) into the flask.
-
Add Dichloromethane (DCM) (10 volumes relative to mass). Note: DCM is preferred over acetone for regioselectivity.
-
Add Triethylamine (TEA) (1.2 eq). Stir until a clear solution forms (formation of triethylammonium salt).
-
-
Reaction:
-
Cool solution to 0–5°C (to control exotherm).
-
Dissolve Trityl Chloride (1.05 eq) in DCM (3 volumes) and add dropwise over 30 minutes.
-
Critical Step: Allow the reaction to warm to Room Temperature (25°C) and stir for 4 hours.
-
Optional: If N1 isomer is detected by TLC/HPLC, reflux at 40°C for 1 hour to drive thermodynamic rearrangement.
-
-
Workup (The Separation Strategy):
-
Wash 1 (Remove Salt): Add water (10 vol). Stir and separate layers. The TEA-HCl salt stays in the water.
-
Wash 2 (Remove Unreacted 5-PT): Wash organic layer with 5% aqueous
. Unreacted 5-PT is acidic ( ) and will be extracted into the aqueous phase as a salt. -
Wash 3 (Neutralize): Wash with Brine.
-
-
Isolation:
Troubleshooting FAQ
Q: My product is a sticky gum/oil instead of a solid. What happened? A: This usually indicates residual solvent or high Trt-OH content preventing crystallization.
-
Fix: Dissolve the gum in a minimum amount of DCM and precipitate by adding cold Methanol or Heptane dropwise with vigorous stirring.
Q: I see a spot on TLC just below my product. Is it the N1 isomer?
A: Likely yes. The N2-trityl isomer is generally less polar (higher
-
Check: If the spot is very low (
) while product is high, it might be unreacted 5-PT. If it is close to the product, it is the N1 isomer.
Q: Can I use acid to remove impurities? A: NO. The N-Trityl bond is acid-labile (acid sensitive). Washing with strong acid (HCl) will detriylate your product, reverting it back to 5-phenyltetrazole and trityl alcohol. Use only neutral or basic washes.
Q: How do I remove the Triphenylmethanol (Trt-OH) impurity? A: Trt-OH is the hardest impurity to remove.
-
Prevention: Ensure solvents are dry (Karl Fischer < 0.1% water).
-
Removal: Slurry the solid product in warm diethyl ether or hexanes. PTT is generally insoluble in these non-polar solvents, while Trt-OH has moderate solubility. Filter the purified PTT.
Diagnostic Decision Tree
Figure 2: Diagnostic workflow for identifying and remediating common synthesis failures.
References
-
Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon. Link
- Ostrovskii, V. A., & Koldobskii, G. I. (1992). Regioselectivity of Alkylation of Tetrazoles. Russian Chemical Reviews, 61(10). (Discusses steric vs.
-
Wensbo, D., & Rhonnstad, P. (2002).[3] On the relative strength of the 1H-tetrazol-5-yl- and the 2-(triphenylmethyl)-2H-tetrazol-5-yl-group in directed ortho-lithiation. Tetrahedron Letters, 43(17), 3137-3139. Link (Demonstrates the stability and utility of the N2-trityl protecting group).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Trityl group stability and removal conditions).
Sources
Technical Support Center: Synthesis of 5-Phenyl-2-trityltetrazole
Welcome to the technical support center for the synthesis of 5-Phenyl-2-trityltetrazole. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues. As your application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in the lab. The synthesis is a two-step process, and we will address each part systematically, with a special focus on the critical challenge of achieving high yield and regioselectivity for the desired N2-tritylated isomer.
Overall Synthetic Workflow
The synthesis of 5-Phenyl-2-trityltetrazole is typically performed in two distinct stages:
-
Step 1: [3+2] Cycloaddition: Formation of the 5-phenyl-1H-tetrazole precursor from benzonitrile and an azide source.
-
Step 2: N-Tritylation: Regioselective alkylation of the 5-phenyl-1H-tetrazole with a trityl group to yield the target N2 isomer.
Caption: Formation of N1 and N2 isomers from the common tetrazolate intermediate.
Controlling the N1/N2 ratio is the key to maximizing the yield of your target compound. The outcome is highly dependent on factors like the solvent, counter-ion (from the base), temperature, and the presence of additives like phase-transfer catalysts. Generally, the N2 isomer is thermodynamically more stable due to reduced steric clash, while the N1 position is often more electronically favorable for initial attack (kinetic product).
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize the 5-Phenyl-2-trityltetrazole (N2) isomer? Achieving high N2 selectivity is challenging. Strategies often revolve around pushing the reaction toward thermodynamic control:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor the formation of the N2 isomer.
-
Temperature: Higher reaction temperatures may allow for the equilibration of the initially formed kinetic (N1) product to the more stable thermodynamic (N2) product.
-
Base/Counter-ion: The nature of the cation associated with the tetrazolate can influence the nucleophilicity of the N1 and N2 positions. Experimenting with different bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is recommended.
Q2: What is the purpose of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB)? In a biphasic system (e.g., dichloromethane and water), the deprotonated tetrazole salt resides in the aqueous phase, while the trityl chloride is in the organic phase. A PTC, such as TBAB, contains a lipophilic cation that pairs with the tetrazolate anion, shuttling it into the organic phase where it can react with the trityl chloride. [1]This dramatically increases the reaction rate.
Q3: How can I confirm the identity of my product as the N2 isomer? This is a critical validation step. The most reliable method is ¹³C NMR spectroscopy . The chemical shift of the tetrazole ring carbon (C5) is diagnostic:
-
N2 Isomer: δ ≈ 164-165 ppm
-
N1 Isomer: δ ≈ 154-155 ppm This ~10 ppm difference is a clear and well-established indicator of the substitution pattern. [2]For unambiguous confirmation, single-crystal X-ray diffraction can be used if suitable crystals are obtained.
Troubleshooting Guide: N-Tritylation
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low conversion; starting tetrazole remains | 1. Ineffective deprotonation (base too weak or wet).2. Trityl chloride has hydrolyzed.3. In a biphasic system, insufficient PTC. | 1. Use an anhydrous base (e.g., freshly dried K₂CO₃) and anhydrous solvent.2. Use a fresh bottle of trityl chloride.3. Increase the loading of the PTC (e.g., from 2 mol% to 5-10 mol%). |
| Product is an inseparable mixture of N1 and N2 isomers | 1. Reaction conditions favor the formation of both isomers.2. Isomers have very similar polarity. | 1. Systematically vary conditions to favor the N2 isomer: a) Switch solvent from a non-polar (DCM, Toluene) to a polar aprotic one (DMF, Acetone). b) Increase reaction temperature (e.g., from room temp to 50-80°C) to favor the thermodynamic product. c) Change the base (e.g., from NaH to K₂CO₃ or Cs₂CO₃).2. For purification, attempt column chromatography with a less polar solvent system to improve separation. If that fails, fractional crystallization from various solvents (e.g., ethyl acetate/hexanes, isopropanol) may be effective. |
| Multiple unidentified spots on TLC plate | 1. Decomposition of trityl chloride (forms triphenylmethanol).2. Decomposition of the tetrazole ring at high temperatures. | 1. Add trityl chloride portion-wise to the reaction mixture.2. Ensure the reaction temperature does not exceed the stability limit of your product. Monitor for the appearance of byproducts. |
Experimental Protocol: N-Tritylation (Optimized for N2 Isomer)
This protocol is a starting point, incorporating best practices to favor the desired N2 isomer. Optimization will likely be required.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-phenyl-1H-tetrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of tetrazole).
-
Heating: Stir the mixture at 50-60°C for 30 minutes to ensure complete formation of the potassium salt.
-
Trityl Chloride Addition: Dissolve trityl chloride (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 20-30 minutes.
-
Reaction: Maintain the temperature at 50-60°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of the starting material and the ratio of the two isomers. Higher temperatures and longer reaction times may favor the N2 product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ice-water (10x the volume of DMF) and ethyl acetate (5x the volume of DMF).
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material will be a mixture of N1 and N2 isomers. Purify using column chromatography on silica gel. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The N2 isomer is typically more polar than the N1 isomer.
-
Confirm the identity of the fractions using ¹³C NMR.
-
References
- CN105481786A - Synthetic method for 5-phenyltetrazole.
- CN104910089A - Preparation method of 5-phenyl-tetrazole.
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Russian Journal of General Chemistry. [Link]
-
SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research. [Link]
-
Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Letters in Organic Chemistry. [Link]
- US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]
Sources
Technical Support Center: 5-Phenyl-2-trityltetrazole (TTZ) Synthesis
Status: Active Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist
Executive Summary
5-Phenyl-2-trityltetrazole (TTZ) is a critical intermediate in the synthesis of "sartan" antihypertensives (e.g., Losartan, Valsartan). Its synthesis involves two distinct chemical challenges: the [3+2] cycloaddition of an azide to a nitrile, and the regioselective protection of the tetrazole ring. This guide addresses the kinetic and thermodynamic pitfalls of these steps, providing actionable solutions for yield loss, impurity profiles, and safety compliance.
Module 1: The Foundation (5-Phenyltetrazole Synthesis)
Context: The formation of the tetrazole ring (5-phenyl-1H-tetrazole, 5-PTZ) is traditionally achieved by reacting benzonitrile with sodium azide. This step is rate-limiting and safety-critical.
Standard Protocol (Optimized)
-
Reagents: Benzonitrile (1.0 eq), Sodium Azide (1.1–1.5 eq), Triethylamine Hydrochloride (TEA·HCl) or ZnBr
(Catalyst). -
Solvent: Toluene or DMF (high boiling point required).
-
Conditions: 100–110°C, 12–24 hours.
Troubleshooting & FAQs
Q1: My reaction conversion stalls at 60-70%. Adding more azide doesn't help. Why? Diagnosis: Catalyst Deactivation or Sublimation.
-
The Science: The reaction proceeds via a 1,3-dipolar cycloaddition.[1][2] If using TEA·HCl, the amine salt stabilizes the transition state. However, at high temperatures (>100°C), free triethylamine can volatilize, or the azide anion can become "masked" by strong ion pairing if the solvent is too non-polar.
-
The Fix:
-
Switch Catalyst: Move to Lewis acid catalysts like ZnBr
or ZnCl (0.5–1.0 eq). These coordinate to the nitrile nitrogen, increasing electrophilicity and accelerating the attack by the azide ion [1]. -
Solvent Polarity: If using Toluene, add a phase transfer catalyst (TBAB) or switch to a dipolar aprotic solvent like DMF or NMP to solubilize the azide.
-
Q2: I see a white precipitate forming that isn't my product. Diagnosis: Ammonium Azide Accumulation (Explosion Hazard).
-
The Science: If using ammonium salts (NH
Cl) as catalysts, sublimation of NH N can occur in the condenser. This is shock-sensitive. -
The Fix: Immediate Stop. Switch to TEA·HCl or Zinc salts. Never use unsubstituted ammonium salts in scale-up.
Q3: How do I safely work up the reaction to remove excess azide?
Diagnosis: Hydrazoic Acid (HN
-
The Science: Acidification releases toxic/explosive HN
gas. -
The Fix:
-
Cool reaction to 0°C.
-
Add Sodium Nitrite (NaNO
) before acidification to quench excess azide (converts N to N + N O). -
Acidify slowly to pH 2–3 to precipitate 5-PTZ.
-
Module 2: The Protection (Tritylation Step)
Context: Protecting the 5-PTZ with a trityl group (Triphenylmethyl chloride, Trt-Cl) is required for subsequent coupling. The challenge is Regioselectivity (N1 vs. N2) and Hydrolysis .
Standard Protocol (Biphasic)
-
Reagents: 5-PTZ, Trityl Chloride (1.05 eq), NaOH (aq), TBAB (Cat.), DCM.
-
Conditions: 0–5°C initially, then RT.
Troubleshooting & FAQs
Q4: I am getting a mixture of N1-trityl and N2-trityl isomers. How do I favor the N2 isomer? Diagnosis: Kinetic vs. Thermodynamic Control.
-
The Science:
-
N1-Trityl: Kinetically favored (closer to the carbon), but sterically crowded.
-
N2-Trityl: Thermodynamically favored (less steric clash between the bulky trityl group and the phenyl ring).
-
-
The Fix:
-
Solvent Choice: Non-polar solvents (DCM) favor the N2 isomer by suppressing the separation of the ion pair, allowing the reaction to be driven by steric factors [2].
-
Base Selection: Use organic bases like Triethylamine (TEA) in DCM. The bulky cation-anion pair further discourages attack at the crowded N1 position.
-
Reaction Time: Allow the reaction to equilibrate. N1-trityl can rearrange to N2-trityl under thermal conditions or prolonged stirring.
-
Q5: My yield is low, and I see a large peak for Triphenylmethanol (Trityl Alcohol). Diagnosis: Moisture Contamination.
-
The Science: Trityl chloride is highly moisture-sensitive. Even trace water hydrolyzes it to Triphenylmethanol (Trt-OH) faster than it reacts with the tetrazole.
-
The Fix:
-
Dry Solvents: Ensure DCM is anhydrous (<0.05% water).
-
Order of Addition: If using a biphasic system (NaOH/DCM), ensure the Phase Transfer Catalyst (TBAB) is active and the 5-PTZ is fully deprotonated before adding Trityl Chloride.
-
Stoichiometry: Increase Trt-Cl to 1.1 eq to account for scavenger loss.
-
Module 3: Purification & Analysis
Q6: How do I efficiently remove Triphenylmethanol (Trt-OH) without column chromatography? Diagnosis: Solubility Differential.
-
The Science: TTZ is highly soluble in DCM and Ethyl Acetate but poorly soluble in cold alkanes. Trt-OH has different solubility parameters.
-
The Fix:
-
Slurry Wash: Evaporate the reaction solvent. Triturate the solid residue in warm Cyclohexane or Hexanes (40°C) for 1 hour.
-
Filtration: Cool to 0–5°C and filter. The TTZ product usually remains solid, while impurities may stay in the mother liquor (method dependent) or vice versa depending on the specific solvent ratio.
-
Alternative: Recrystallize from Ethyl Acetate/Hexane (1:4) . Trt-OH is often more soluble in the supernatant.
-
Q7: How do I distinguish N1 vs N2 isomers by NMR?
-
The Science: The chemical environment of the phenyl ring protons shifts due to the trityl group's shielding cone.
-
Data Table:
| Feature | N2-Trityl (Desired) | N1-Trityl (Undesired) |
| ~164 ppm | ~154 ppm | |
| Stability | Stable | Unstable (rearranges/hydrolyzes) |
| TLC (Hex/EtOAc) | Higher R | Lower R |
Visualizations
Figure 1: Synthesis Workflow & Critical Control Points
Caption: Figure 1. Step-wise synthesis of TTZ highlighting critical control points for safety (azide quench) and selectivity.
Figure 2: Impurity Troubleshooting Logic
Caption: Figure 2. Decision tree for diagnosing common yield losses during the tritylation step.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Dams, I., et al. (2015). Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 20(12), 22103–22114. Link
-
Roh, J., et al. (2012). Synthesis of 5-substituted tetrazoles via [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica-supported copper species. Arkivoc, 2012(6), 422-433. Link
-
Poplavskiy, V. S., et al. (2002). Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Journal of Organic Chemistry. Link
Sources
incomplete trityl group removal from 5-Phenyl-2-trityltetrazole
Technical Support Center: 5-Phenyl-2-trityltetrazole Detritylation
-
Subject: Troubleshooting Incomplete Trityl Group Removal
-
Applicable Compounds: 5-Phenyl-1H-tetrazole derivatives (Sartan intermediates), N-Trityl protected heterocycles.
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the deprotection of 5-Phenyl-2-trityltetrazole is a deceptive step. Theoretically simple (acid hydrolysis), it is practically plagued by equilibrium stalling, "gumming," and difficult purification.
This guide moves beyond basic textbook procedures. We focus on the thermodynamic equilibrium of the trityl cation and the solubility differentials that dictate yield. If you are seeing 5-10% starting material remaining despite extended reaction times, or if your product is contaminated with triphenylmethanol (TrOH), this protocol is your solution.
Module 1: Diagnostic Matrix
Use this table to identify the root cause of your failure mode before proceeding to the protocol.
| Symptom | Observation | Root Cause | Corrective Action |
| Stalled Conversion | TLC/HPLC shows ~10% SM remaining indefinitely. | Equilibrium Reversal. The trityl cation ( | Increase MeOH ratio (trap as ether) or add water to precipitate TrOH (shift equilibrium). |
| "Gumming" | Reaction mixture becomes a sticky, biphasic oil. | Solvent Encapsulation. The product is insoluble in the non-polar reaction media, trapping SM inside. | Switch to THF/MeOH mixtures to maintain homogeneity until quench. |
| Low Purity | Product MP is low; NMR shows aromatic multiplets at 7.2-7.4 ppm. | TrOH Contamination. Triphenylmethanol co-precipitates with the tetrazole. | Implement the Base Extraction Workup (See Module 3). |
| Retritylation | Product was pure in solution but SM reappears after workup. | Acidic Concentration. Evaporating solvent with residual acid shifts equilibrium back to SM. | Quench acid before concentration or use base extraction. |
Module 2: Mechanistic Deep Dive
The failure to remove the trityl group is rarely due to a lack of acid strength; it is a failure to manage the Trityl Cation (
The reaction is an
The Equilibrium Trap
To drive the reaction to completion, you must irreversibly sequester the trityl group. In industrial settings, we use Methanol (to form the methyl ether) or Water (to form the alcohol).
Figure 1: The kinetic pathway. Note the red dashed line: if the cation is not trapped by MeOH or Water, it recombines with the Tetrazole, leading to incomplete conversion.
Module 3: Optimized Protocol & Self-Validating Workup
This protocol uses THF for solubility and HCl for cleavage, followed by a Base Extraction which guarantees the removal of neutral trityl byproducts.
Reagents:
-
Substrate: 5-Phenyl-2-trityltetrazole (1.0 eq)
-
Solvent: THF (3 vol) + Methanol (3 vol)
-
Acid: 4N HCl (2.0 eq) or conc. HCl (catalytic amount if refluxing)
-
Workup: 1N NaOH, Ethyl Acetate (EtOAc), 1N HCl.
Step-by-Step Procedure:
-
Dissolution: Dissolve the trityl-tetrazole in THF/MeOH (1:1).
-
Why: THF solubilizes the lipophilic SM; MeOH acts as the nucleophilic trap for the trityl cation.
-
-
Acidification: Add HCl. Stir at Room Temperature for 2-4 hours .
-
Note: Heating (Reflux) speeds this up but increases the risk of gumming if solvent evaporates. Monitor by TLC (Hexane/EtOAc 7:3).
-
-
The "Base Extraction" (Critical Purification Step):
-
Once TLC shows completion, do not just evaporate.
-
Evaporate the THF/MeOH to a reduced volume (remove bulk volatiles).
-
Add EtOAc and Water.
-
Basify the aqueous layer to pH 10-12 using 1N NaOH.
-
Separate Layers:
-
Organic Layer (Top): Contains Triphenylmethanol (TrOH) and unreacted SM. DISCARD (or recover trityl).
-
Aqueous Layer (Bottom): Contains the 5-Phenyltetrazole as a sodium salt (Soluble).
-
-
-
Precipitation:
-
Take the clear aqueous layer.
-
Add fresh EtOAc (optional, to capture the product as it forms) or simply stir.
-
Slowly add 1N HCl until pH < 2.
-
The 5-Phenyltetrazole will precipitate as a white solid.
-
-
Filtration: Filter the solid, wash with cold water and Hexanes. Dry at 50°C.
Workflow Logic Visualization
Figure 2: The Base Extraction Logic. This method exploits the acidity of the tetrazole (
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 90% conversion. Adding more acid doesn't help. A: You have reached equilibrium. Adding acid only speeds up the forward and reverse rates. You must remove the trityl cation.[1][2][3]
-
Fix: Add 10% water to the reaction mixture. This forces the precipitation of Triphenylmethanol (TrOH), removing it from the equilibrium and driving the reaction to the right.
Q2: I used TFA/DCM (standard peptide conditions) but the yield is low. A: While TFA works, the workup is harder. Trityl trifluoroacetate is highly reactive. If you evaporate the TFA, the high concentration of trityl cations will re-attach to the tetrazole as the solvent volume decreases.
-
Fix: You must use a scavenger (Triisopropylsilane - TIS) if using TFA, or perform a methanol quench before evaporation.
Q3: The product is "oiling out" during the reaction. A: This happens when the deprotected tetrazole is insoluble in the solvent (often Toluene or pure DCM). The oil encapsulates the starting material, protecting it from the acid.
-
Fix: Add a co-solvent like THF or Methanol to solubilize the polar tetrazole product.
Q4: Can I use this for Losartan/Valsartan intermediates? A: Yes. The tetrazole chemistry is identical. However, ensure no other acid-sensitive groups (like t-butyl esters) are present. If they are, control the pH strictly or use the Indium/MeOH method (see References) for milder cleavage.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for trityl acid lability and scavenger selection).
-
Behloul, C., et al. (2004).[2] "Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithiation Process." Synthesis. Link (Alternative reductive method avoiding acid).
-
Babu, B., et al. (2015). "Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules." Chemical & Pharmaceutical Bulletin. Link (Discusses specific Sartan/Tetrazole kinetics).
- Madan, C., et al. (2005). "Process for the preparation of 5-phenyl-1H-tetrazole." U.S. Patent Applications. (Industrial context for base extraction workup).
Sources
Validation & Comparative
Comparative Guide: 5-Phenyl-2-trityltetrazole vs. 5-Phenyl-1-trityltetrazole
Executive Summary
Verdict: For pharmaceutical applications—specifically in the synthesis of "Sartan" class antihypertensives (e.g., Losartan, Valsartan)—5-Phenyl-2-trityltetrazole (2-Trt) is the industry-standard intermediate. It offers superior thermodynamic stability, crystallinity, and processability compared to its isomer, 5-Phenyl-1-trityltetrazole (1-Trt) .
The 1-Trt isomer is typically regarded as a kinetic impurity or transient species. Due to significant steric clash between the bulky trityl group and the phenyl ring at the C-5 position, the 1-Trt isomer is energetically unfavorable and difficult to isolate in high purity.
Part 1: Mechanistic Analysis & Structural Isomerism
The Steric Imperative
The regioselectivity of the tritylation reaction is governed almost entirely by steric hindrance. The 5-phenyltetrazole starting material exists in tautomeric equilibrium (1H- and 2H- forms). When the massive triphenylmethyl (trityl) cation attacks, it seeks the least hindered nitrogen.
-
N-1 Position: Adjacent to the phenyl ring.[1][2] Placing a trityl group here creates severe steric strain ("Steric Clash").
-
N-2 Position: Distal to the phenyl ring. This position accommodates the bulky trityl group with minimal steric penalty, making it the Thermodynamic Product .
Diagram: Steric Control & Tautomerism
The following diagram illustrates the reaction pathway and the steric factors driving the formation of the 2-Trt isomer.
Figure 1: Mechanistic pathway showing the preferential formation of the 2-Trt isomer due to steric hindrance at the N-1 position.
Part 2: Technical Comparison Data
The following table synthesizes experimental data distinguishing the two isomers. Note that in industrial contexts, these parameters often refer to the biphenyl-tetrazole derivatives (Losartan intermediates), but the physicochemical trends hold for the core 5-phenyltetrazole structure.
| Feature | 5-Phenyl-2 -trityltetrazole (2-Trt) | 5-Phenyl-1 -trityltetrazole (1-Trt) |
| Role | Target Product (Stable Intermediate) | Impurity (Kinetic Byproduct) |
| Thermodynamics | Highly Stable (Sterically favored) | Unstable (Sterically crowded) |
| Crystallinity | High (Forms defined crystals) | Low (Often amorphous/oil) |
| Melting Point | High / Sharp (~155–160°C)* | Lower / Broad (or not isolated) |
| Downfield Shift (~164 ppm) | Upfield Shift (~154 ppm) | |
| Solubility | Low in cold MeOH/Hexane (Precipitates) | Higher in mother liquor |
| Deprotection | Facile (Acidic hydrolysis) | Facile (Acidic hydrolysis) |
*Note: Melting points vary by specific derivative. The Losartan intermediate (Trityl Losartan) typically melts in the 150–160°C range.
Self-Validating Analytical Method: C NMR
To confirm you have the correct isomer without a reference standard, check the chemical shift of the quaternary tetrazole carbon (C-5):
-
Protocol: Dissolve ~10 mg sample in DMSO-d6 or CDCl3.
-
Validation:
-
If the C-5 peak appears at ~163–167 ppm , you have the 2-Trt isomer .
-
If the C-5 peak appears at ~150–157 ppm , you have the 1-Trt isomer (or unprotected material).
-
-
Why? The electronic environment of the tetrazole ring is significantly perturbed by the position of the trityl group. The N-2 substitution results in a deshielding effect on the C-5 carbon relative to N-1 substitution.
Part 3: Experimental Protocol (Synthesis of 2-Trt)
This protocol is designed to maximize the yield of the thermodynamic 2-Trt isomer while purging the 1-Trt impurity through solubility differences.
Objective: Synthesis of 5-Phenyl-2-trityltetrazole (or biphenyl analog).
Reagents
-
5-Phenyltetrazole (1.0 eq)
-
Trityl Chloride (Trt-Cl) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM) or Acetone (Solvent)
Step-by-Step Workflow
-
Reaction Setup: In a round-bottom flask, dissolve 5-Phenyltetrazole in DCM (0.5 M concentration).
-
Base Addition: Add Triethylamine (TEA) slowly at 0°C. Stir for 15 minutes to ensure deprotonation.
-
Tritylation: Add Trityl Chloride portion-wise over 30 minutes.
-
Checkpoint: The reaction is exothermic. Maintain temperature < 25°C to minimize kinetic side-products.
-
-
Reaction Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 2-Trt product will appear as a new, less polar spot.
-
Quench & Wash: Add water to quench. Separate the organic phase. Wash with 1N HCl (to remove excess amine), then brine.
-
Purification (Crucial Step):
-
Evaporate DCM to a thick oil/solid.
-
Trituration: Add cold Methanol or a Hexane/Ethyl Acetate mixture.
-
Observation: The 2-Trt isomer will crystallize/precipitate as a white solid. The 1-Trt isomer and impurities will remain in the supernatant.
-
-
Isolation: Filter the solid and dry under vacuum.
Diagram: Synthesis & Purification Workflow
Figure 2: Operational workflow emphasizing the purification step where the thermodynamic 2-isomer is isolated via crystallization.
References
-
Butler, R. N. (1984). "Tetrazoles."[3][4][5][6][7] Comprehensive Heterocyclic Chemistry, 5, 791-838. (Fundamental review of tetrazole tautomerism and alkylation regioselectivity).
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link (Describes the industrial tritylation of the biphenyl tetrazole intermediate).
-
Duncia, J. V., et al. (1991). "The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives." Journal of Medicinal Chemistry, 34(8), 2525–2547. Link
-
PubChem. "5-Phenyl-2-trityl-2H-tetrazole Compound Summary." Link
- Katritzky, A. R., et al. (2007). "Synthesis of 1,5-disubstituted tetrazoles." Synthesis, 2007(08), 1204-1208. (Provides comparative NMR data for N-1 vs N-2 substituted tetrazoles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]
Strategic Advantages of the Trityl Group for Tetrazole Protection
This guide explores the strategic implementation of the Trityl (Triphenylmethyl, Trt) group for tetrazole protection.[1] It synthesizes industrial process data with mechanistic organic chemistry to demonstrate why Trt is the superior choice for lipophilic enhancement and regiocontrol in drug development.
Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads
The "Tetrazole Problem" in Medicinal Chemistry
The 5-substituted 1H-tetrazole moiety is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in antihypertensive agents (Sartans) and various antimicrobial candidates. However, the free tetrazole presents three distinct synthetic challenges:
-
High Polarity: The acidic proton (
) creates zwitterionic species that are difficult to extract or purify in organic solvents. -
Ambident Nucleophilicity: The ring possesses multiple nucleophilic nitrogens (N1 and N2), leading to regioisomeric mixtures during alkylation steps if left unprotected.
-
Explosive Potential: Free tetrazoles can form unstable salts with heavy metals; increasing molecular weight via protection mitigates high-energy density risks.
The Trityl (Trt) group has emerged as the "Gold Standard" solution, surpassing Benzyl (Bn), p-Methoxybenzyl (PMB), and Tetrahydropyranyl (THP) groups.
Mechanistic & Structural Advantages
The "Umbrella" Effect: Steric Regiocontrol
The trityl group is massive. Composed of three phenyl rings bonded to a central quaternary carbon, it creates a "propeller-like" steric shield.
-
N2-Selectivity: Thermodynamic control favors tritylation at the N2 position of the tetrazole ring. This is critical because the N2-trityl isomer is less sterically crowded than the N1 isomer.
-
Reaction Shielding: Once installed, the bulky trityl group effectively blocks the entire tetrazole face, preventing N-alkylation at the remaining nitrogens during subsequent steps (e.g., alkylation of a distal imidazole in Losartan synthesis).
Lipophilic Transformation (Solubility Engineering)
Free tetrazoles are often water-soluble and oil-insoluble. Tritylation adds 19 carbon atoms, drastically shifting the
-
Impact: Transforms a polar, water-soluble intermediate into a highly lipophilic species soluble in DCM, Toluene, or THF.
-
Process Benefit: Enables non-aqueous workups and facile crystallization, often eliminating the need for column chromatography on multikilogram scales.
Orthogonal Stability
-
Base Stability: The Trt-N bond is stable to strong bases (NaOH,
, LiHMDS), allowing for alkylation, lithiation, or Suzuki couplings elsewhere on the scaffold. -
Acid Lability: The steric strain of the Trt group weakens the C-N bond, making it highly susceptible to acid cleavage via an
-like mechanism, releasing the stable trityl cation.
Comparative Analysis: Trityl vs. Alternatives
The following table contrasts Trityl with common alternatives in the context of tetrazole chemistry.
| Feature | Trityl (Trt) | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Tetrahydropyranyl (THP) |
| Install Conditions | TrtCl, Et3N/Pyridine (Mild) | BnBr, Base (Requires heat) | PMB-Cl, Base | DHP, Acid Cat. |
| Regioselectivity | High (N2 favored) | Low (Mixture N1/N2) | Moderate | Complex (Chiral center) |
| Deprotection | Mild Acid (AcOH/MeOH) | Harsh (H2/Pd or strong acid) | Oxidative (DDQ/CAN) or Acid | Weak Acid |
| Crystallinity | Excellent (Promotes solids) | Moderate (Often oils) | Good | Poor (Diastereomers) |
| Atom Economy | Poor (Loses large mass) | Moderate | Moderate | Good |
| Industrial Use | Dominant (Sartans) | Rare | Niche | Lab scale |
Decision Logic for Selection
The following Graphviz diagram illustrates the logical pathway for selecting Trityl over other groups.
Figure 1: Decision matrix for selecting tetrazole protecting groups. Trityl is favored for scale-up and polarity management.
Experimental Protocols
General Tritylation of 5-Substituted Tetrazoles
This protocol is optimized for high yield and regioselectivity (N2-isomer).
Reagents:
-
5-Substituted Tetrazole (1.0 equiv)[2]
-
Trityl Chloride (TrtCl) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolution: Suspend the starting tetrazole in DCM (10 volumes) at room temperature (20–25°C).
-
Base Addition: Add TEA (1.2 equiv) in one portion. The mixture may clear as the triethylammonium salt forms.
-
Protection: Add TrtCl (1.1 equiv) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The Trt-tetrazole usually moves to the solvent front (
). -
Workup: Wash the organic layer with water (
vol) to remove TEA·HCl salts.[3] -
Isolation: Dry over
, filter, and concentrate. -
Crystallization: Add Methanol or Hexane to the residue and stir. The N-Trityl tetrazole will precipitate as a white solid.
-
Note: This step purifies the N2 isomer from trace N1 isomers due to differential solubility.
-
Mild Acidic Deprotection (The "Sartan" Method)
This method is standard for releasing the free tetrazole in the final step of Valsartan or Irbesartan synthesis.
Reagents:
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl, 4N) or Acetic Acid
Procedure:
-
Dissolution: Dissolve the Trityl-protected compound in MeOH (5–10 volumes).
-
Acidification: Cool to 0–5°C. Add 4N HCl (or concentrated HCl) dropwise until pH < 2. Alternatively, reflux in 50% Acetic Acid/Water.
-
Cleavage: Stir for 1–3 hours. The reaction is driven by the precipitation of Triphenylmethanol (TrtOH) or the formation of Methyl Trityl Ether (TrtOMe).
-
Workup (Filtration): If TrtOH precipitates, filter it off (recyclable byproduct).
-
Isolation: Adjust pH to the isoelectric point of the tetrazole (usually pH 3–4) to precipitate the product, or extract with EtOAc if the product is lipophilic.
Case Study: Synthesis of Valsartan Intermediate
The synthesis of the biphenyl-tetrazole intermediate (TTBB) highlights the indispensability of the trityl group.
Pathway Visualization:
Figure 2: The Trityl group enables the transformation of the sensitive tetrazole into a robust intermediate (TTBB) capable of surviving radical bromination.
Data Insight: In the synthesis of Losartan, the direct bromination of the methyl-biphenyl group without tetrazole protection leads to extensive side reactions (N-bromination). Protecting the tetrazole with Trityl (creating N-(triphenylmethyl)-5-[4'-(bromomethyl)biphenyl-2-yl]tetrazole) allows for exclusive benzylic bromination with yields typically exceeding 85-90% [1, 2].
References
- Process for the preparation of trityl olmesartan medoxomil.
-
Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical & Pharmaceutical Bulletin. [Link]
-
Comparison of Benzyl Ethers and Trityl Groups. Organic Chemistry Portal. [Link]
Sources
- 1. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
alternative methods for the synthesis of 5-Phenyl-2-trityltetrazole
Executive Summary & Strategic Importance
5-Phenyl-2-trityltetrazole (PTT) is a critical pharmacophore intermediate in the synthesis of "Sartan" class antihypertensives (e.g., Losartan, Valsartan, Irbesartan). The structural integrity of the tetrazole ring acts as a bioisostere for carboxylic acid, providing metabolic stability and improved bioavailability.
The Core Challenge: The synthesis of PTT involves two distinct chemical hurdles:
-
Safety: The formation of the tetrazole ring requires azide chemistry, historically involving hazardous hydrazoic acid (
) or shock-sensitive metal azides.[1] -
Regioselectivity: The tritylation of 5-phenyltetrazole (5-PTZ) yields two isomers: the desired N2-trityl (5-phenyl-2-trityltetrazole) and the undesired N1-trityl isomer. The N2 isomer is thermodynamically and sterically favored, but controlling this ratio is the primary determinant of process yield and cost.
This guide compares three distinct methodologies ranging from traditional laboratory synthesis to scalable industrial processes, evaluating them on yield, regioselectivity, and green chemistry metrics.
Comparative Analysis of Synthetic Methods
Method A: Traditional Stepwise Synthesis (Zn-Catalyzed)
The Academic Baseline
This method utilizes a Lewis acid catalyst (typically Zinc salts) to activate the nitrile towards azide attack in a polar aprotic solvent (DMF), followed by isolation and subsequent tritylation.
-
Mechanism: Zinc coordinates with the nitrile nitrogen, increasing electrophilicity for the azide cycloaddition.
-
Pros: High conversion rates (>90%); well-understood kinetics; robust on gram-scale.
-
Cons: Requires DMF (reprotoxic); tedious workup to remove Zinc salts; isolation of the intermediate 5-PTZ increases cycle time.
Method B: Industrial Telescoped Process (Phase Transfer Catalysis)
The Scalable Solution
Designed for manufacturing, this route avoids isolating the intermediate 5-PTZ. The tetrazole is formed, and the reaction mixture is adjusted for a biphasic tritylation using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB).
-
Mechanism: The PTC facilitates the transfer of the tetrazolate anion from the aqueous phase to the organic phase (DCM or Toluene) where it reacts with Trityl Chloride.
-
Pros: "One-pot" efficiency (telescoped); biphasic system suppresses N1-alkylation due to steric bulk in the organic phase; superior safety profile (azide remains aqueous).
-
Cons: Requires precise pH control; solvent recovery is complex.
Method C: Green Hydrothermal / Heterogeneous Catalysis
The Eco-Friendly Alternative
Emerging methods utilize water as a solvent with Co(II) catalysts or heterogeneous Zeolites (e.g., Natrolite) to form the tetrazole, followed by solvent-free or green-solvent tritylation.
-
Mechanism: Hydrothermal conditions allow water to act as an effective medium for cycloaddition without organic solvents.
-
Pros: Lowest E-Factor (waste/product ratio); elimination of DMF; catalyst reusability (Zeolites).
-
Cons: Lower solubility of trityl chloride in green solvents can slow the second step; currently less validated at multi-kilo scale.
Performance Data Comparison
| Metric | Method A: Traditional Stepwise | Method B: Telescoped PTC | Method C: Green Hydrothermal |
| Overall Yield | 75 - 80% | 85 - 92% | 70 - 78% |
| Regioselectivity (N2:N1) | ~85:15 | >98:2 | ~90:10 |
| Reaction Time | 24 - 48 Hours | 12 - 16 Hours | 24 - 36 Hours |
| Solvent System | DMF / Pyridine | Toluene / Water | Water / Ethanol |
| Safety Profile | Low (Azide isolation risk) | High (Azide contained) | High (Water moderator) |
| E-Factor (Kg Waste/Kg Product) | High (>25) | Medium (~10) | Low (<5) |
| Scalability | Poor (Workup bottlenecks) | Excellent | Moderate |
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical bifurcation point where regioselectivity is determined.
Figure 1: Reaction pathway showing the formation of 5-PTZ and the divergent tritylation step. The N2 pathway is favored by steric bulk and thermodynamic conditions.
Detailed Experimental Protocols
Protocol A: High-Throughput Telescoped Synthesis (Method B)
Best for: Industrial Scale-up and Purity
Reagents:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (1.1 eq)
-
Triethylamine Hydrochloride (1.5 eq)
-
Toluene (Solvent)
-
Trityl Chloride (1.0 eq)
-
TBAB (0.05 eq - Phase Transfer Catalyst)
-
NaOH (aq, 4N)
Workflow:
-
Cycloaddition: Charge Benzonitrile, Sodium Azide, and Triethylamine HCl into Toluene. Heat to 95-100°C for 12-14 hours.
-
Note: The amine salt acts as a safe, in-situ source of protonated azide without accumulating free
.
-
-
Quench: Cool to 20°C. Add water and adjust pH to 11-12 with NaOH. Separate layers. The 5-PTZ salt is in the aqueous layer.[2][3]
-
Validation: Check organic layer for unreacted nitrile (discard organic).
-
-
Tritylation (Biphasic): Return the aqueous layer to the reactor. Add fresh Toluene, TBAB, and Trityl Chloride.
-
Reaction: Stir vigorously at 0-5°C for 4 hours.
-
Critical Parameter: Low temperature maximizes regioselectivity for the N2 isomer.
-
-
Workup: Separate phases. Wash organic phase with water.[3][4][5] Crystallize product by adding Methanol or cooling.
Protocol B: Green Hydrothermal Synthesis (Method C)
Best for: Academic Research and Environmental Impact
Reagents:
-
Benzonitrile (1.0 eq)
-
Sodium Azide (1.5 eq)
-
Cobalt(II) Acetate tetrahydrate (0.5 eq) or Natrolite Zeolite (10 wt%)
-
Water (Solvent)[5]
-
Trityl Chloride (1.0 eq)
Workflow:
-
Cycloaddition: Mix Benzonitrile, NaN3, and Catalyst in water. Heat in a pressure vessel (autoclave) at 120°C for 12 hours.
-
Isolation: Cool to room temperature. Acidify with HCl to precipitate 5-phenyltetrazole. Filter and wash with ice water.
-
Yield Check: Expect ~80-85% yield of white solid.
-
-
Tritylation: Dissolve the isolated 5-PTZ in Acetone/TEA (Green alternative to DCM/Pyridine). Add Trityl Chloride portion-wise at room temperature.
-
Purification: Pour into ice water to precipitate the crude trityl derivative. Recrystallize from Ethyl Acetate.
Process Flow Diagram (Telescoped Method)
Figure 2: Industrial workflow for the telescoped synthesis, minimizing isolation steps and handling of hazardous solids.
References
-
Sharpless, K. B., et al. (2001).[3][6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Link
- Significance: Establishes the Zinc-catalyzed aqueous method, the found
-
Venkataraman, S., et al. (2008). "Process for the synthesis of 5-phenyl-1-trityl-1H-tetrazole." US Patent US20080103312A1. Link
- Significance: Describes the scalable biphasic PTC method for high N2 regioselectivity.
-
Sajadi, S. M. (2015). "Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite." Soran University Research.[3] Link
- Significance: Validates the use of heterogeneous zeolite c
- Cantillo, D., & Kappe, C. O. (2014). "Safety assessment of experimental procedures involving azide chemistry." Reaction Chemistry & Engineering.
-
BenchChem Technical Support. "Regioselective Alkylation of 5-Substituted Tetrazoles." Link
- Significance: Technical overview of thermodynamic vs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. soran.edu.iq [soran.edu.iq]
- 4. rsc.org [rsc.org]
- 5. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Guide: Catalytic Strategies for 5-Phenyltetrazole Synthesis
Executive Summary
The 5-substituted 1H-tetrazole moiety is a pharmacophore of critical importance in medicinal chemistry, serving as a bio-isostere for carboxylic acids in angiotensin II receptor blockers (ARBs) like Losartan and Valsartan. While the classical synthesis involves the [3+2] cycloaddition of benzonitrile and sodium azide, the reaction is kinetically sluggish due to the poor electrophilicity of the nitrile group and the repulsion between the electron-rich azide and the nitrile's
This guide objectively compares three distinct catalytic generations: Homogeneous Lewis Acids (the historical baseline), Heterogeneous Nanocatalysts (the current efficiency standard), and Deep Eutectic Solvents (DES) (the green chemistry frontier).
Key Finding: While Zinc Bromide (
Mechanistic Foundation: Lewis Acid Activation
To understand the comparative data, one must grasp the mechanism. Uncatalyzed reactions require dangerous temperatures (
Figure 1: Lewis Acid Catalyzed Mechanism
The following diagram illustrates the activation pathway, highlighting the critical coordination step that defines catalyst efficiency.
Caption: The metal center (Lewis Acid) lowers the LUMO energy of the nitrile group, permitting azide attack at moderate temperatures.
Comparative Analysis of Catalytic Systems
Class A: Homogeneous Lewis Acids (The Baseline)
-
Primary Agent: Zinc Bromide (
) -
Mechanism: Homogeneous coordination in aqueous/alcoholic media.
-
Performance: High conversion rates (
) are typical because the catalyst is in the same phase as the reactants, maximizing collision frequency. -
Drawbacks: The "dirty" workup. The catalyst is soluble in water, making it difficult to separate from the product and the toxic unreacted azide. This leads to high metal waste and potential product contamination (heavy metal leaching).
Class B: Heterogeneous Nanocatalysts (The Modern Standard)
-
Primary Agents: Nano-ZnO, Silica Sulfuric Acid (SSA),
nanoparticles. -
Mechanism: Surface-mediated catalysis. The high surface-to-volume ratio of nanoparticles mimics homogeneous kinetics while maintaining heterogeneous separability.
-
Performance: Yields often exceed 90%.
-
Advantage: Recyclability. The catalyst can be recovered via filtration or magnetic separation (for
) and reused for 4-5 cycles without significant activity loss. This drastically reduces the E-factor (mass of waste per mass of product).
Class C: Green Media / Deep Eutectic Solvents (The Future)
-
Primary Agent: Choline Chloride:Urea (1:2) or Ionic Liquids.[1]
-
Mechanism: The solvent is the catalyst. The hydrogen bond donor (urea) activates the nitrile group similar to a Lewis acid.
-
Performance: Good yields (75-85%), but reaction times can be longer due to high viscosity limiting mass transfer.
-
Advantage: Eliminates volatile organic solvents (VOCs) like DMF or Toluene.
Data Summary: Head-to-Head Comparison
The following data aggregates experimental results from standard benzonitrile substrates under optimized conditions.
| Catalyst System | Solvent | Temp ( | Time (h) | Yield (%) | Reusability | Key Risk/Note |
| Water/Isopropanol | Reflux (100) | 24 | 88 | Poor | Difficult extraction; metal waste. | |
| Nano-ZnO | Water/DMF | 100-110 | 6-10 | 93 | Excellent (5 cycles) | Requires filtration; high surface area essential. |
| Silica Sulfuric Acid | DMF | 100 | 6 | 92 | Good | Solid acid; moisture sensitive. |
| Toluene | 110 | 12 | 80 | None | Hygroscopic; harsh conditions. | |
| Choline Cl:Urea | (None - DES) | 100 | 10 | 82 | Excellent | High viscosity; greenest profile. |
Detailed Experimental Protocols
Protocol A: The Heterogeneous Workflow (Nano-ZnO)
Recommended for scale-up and purity.
-
Setup: In a 50 mL round-bottom flask, charge Benzonitrile (10 mmol), Sodium Azide (15 mmol, 1.5 eq), and Nano-ZnO (10 mol%, ~80 mg).
-
Solvent: Add 10 mL of DMF (or water for slower green reaction).
-
Reaction: Heat to 110
C with vigorous magnetic stirring. Monitor by TLC (Ethyl acetate:n-hexane 3:7). -
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Filtration: Filter the catalyst (save solid for washing/reuse).
-
Acidification: Treat the filtrate with 4N HCl dropwise until pH ~2. Caution: Perform in a fume hood to manage potential
evolution. -
Isolation: The product, 5-phenyltetrazole, precipitates as a white solid. Filter, wash with ice-cold water, and dry.
-
Protocol B: The Homogeneous Baseline ( )
Recommended for initial discovery/small scale.
-
Setup: Mix Benzonitrile (10 mmol), Sodium Azide (11 mmol), and
(10 mmol) in 20 mL water. -
Reaction: Reflux for 24 hours.
-
Workup: Acidify with 3N HCl to dissolve zinc salts and precipitate the tetrazole. Extract with ethyl acetate if precipitation is incomplete. Note: Zinc removal is often incomplete without extensive washing.
Workflow Visualization: The Green Cycle
The major advantage of the heterogeneous approach is the catalyst recycling loop.
Figure 2: Heterogeneous Catalyst Recycling Workflow
Caption: This closed-loop system reduces cost and environmental impact, a key requirement for modern pharmaceutical manufacturing.
Decision Matrix: Which Catalyst to Choose?
| Scenario | Recommended Catalyst | Reason |
| High Throughput Screening | Reliable, homogeneous kinetics, no filtration steps. | |
| Process Scale-Up (>100g) | Nano-ZnO / SSA | Catalyst cost savings via recycling; easier product purification. |
| Green/Sustainability Goal | DES (Choline Cl:Urea) | Elimination of toxic solvents (DMF); biodegradable media. |
| Moisture Sensitive Substrate | Allows anhydrous conditions; magnetic separation is mechanically simple. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Naeimi, H., & Kiani, F. (2018). Tetrahedron template: Benign synthesis of 5-substituted 1H-tetrazoles. Asian Journal of Green Chemistry, 2, 1-13.
-
Nasrollahzadeh, M., et al. (2021).[3] Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances.
-
Himo, F., et al. (2002). Mechanisms of the Cycloaddition of Hydrazoic Acid to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
-
Popova, E. A., et al. (2015). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical Engineering Journal.
Sources
Purity Assessment of Synthesized 5-Phenyl-2-trityltetrazole: A Comparative Analytical Guide
Executive Summary
The Challenge: Synthesizing 5-Phenyl-2-trityltetrazole (PTT) involves a critical regioselectivity challenge.[1] The reaction between 5-phenyltetrazole and trityl chloride yields two potential isomers: the thermodynamically stable N2-trityl (desired) and the kinetically favored N1-trityl (undesired).[1] Furthermore, the omnipresent impurity Triphenylmethanol (Tr-OH) shares a dangerously similar melting point range with many tritylated tetrazoles, rendering thermal analysis deceptive.[1]
The Solution: This guide compares analytical methodologies to validate PTT purity. We establish Reverse-Phase HPLC as the quantitative standard for impurity profiling and 13C NMR as the definitive structural gatekeeper for isomeric purity.[1]
Part 1: The Isomeric & Impurity Landscape[1]
Before assessing purity, one must understand the "enemies" in the reaction mixture. The synthesis pathways bifurcate, creating distinct impurity profiles that require specific detection methods.
The "Trityl Dance": N1 vs. N2 Isomerism
The tritylation of the tetrazole ring is not fully regioselective.[1]
-
N2-Isomer (Target): The bulky trityl group prefers the N2 position due to steric relief and thermodynamic stability.[1]
-
N1-Isomer (Impurity): Often formed kinetically.[1] In acidic conditions or elevated temperatures, it may rearrange to N2, but residual N1 compromises downstream Sartan drug synthesis (e.g., Losartan, Irbesartan).[1]
The "Melting Point Mirage"
A common pitfall in PTT synthesis is relying on melting point (MP) for purity.[1]
-
Triphenylmethanol (Tr-OH): A hydrolysis byproduct of trityl chloride.[1] MP: 160–163°C .[1]
-
Trityl-Tetrazoles: Many tritylated intermediates melt in the 150–170°C range.[1]
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction pathways showing the bifurcation into N1/N2 isomers and the parallel formation of the Triphenylmethanol impurity.[1]
Part 2: Comparative Analytical Framework
This section objectively compares the efficacy of standard analytical techniques for this specific molecule.
Table 1: Method Performance Matrix
| Feature | HPLC (Reverse Phase) | 13C NMR Spectroscopy | Melting Point (DSC) | TLC |
| Primary Role | Quantitative Purity (%) | Structural Identity (Regioisomer) | Preliminary Screen | Quick Reaction Monitor |
| N1 vs. N2 Distinction | Possible (requires standards) | Definitive (Gold Standard) | Unreliable | Difficult (spots overlap) |
| Tr-OH Detection | Excellent (Resolved peak) | Good (Distinct shifts) | Poor (MP overlaps) | Good (Distinct Rf) |
| Limit of Detection | < 0.05% | ~1-2% | N/A | ~0.5% |
| Throughput | Medium (20-30 min/run) | Low | High | High |
| Verdict | REQUIRED for batch release. | REQUIRED for validation. | Supplementary only. | In-process control only. |
Part 3: Detailed Experimental Protocols
Protocol A: HPLC Purity Assessment (The Quantifier)
This method is designed to separate the highly hydrophobic trityl product from the polar starting material (5-phenyltetrazole) and the hydrophobic impurity (Triphenylmethanol).[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses tetrazole ionization, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Trityl and Phenyl groups absorb strongly here).[1]
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 40% | Initial equilibration |
| 15.0 | 90% | Elute hydrophobic Trityl-Tetrazole & Tr-OH |
| 20.0 | 90% | Wash column |
| 20.1 | 40% | Re-equilibrate |[1]
Data Interpretation:
-
Early Elution (< 5 min): Unreacted 5-phenyltetrazole (polar).
-
Mid Elution (~10-12 min): Triphenylmethanol (Tr-OH). Note: Run a pure Tr-OH standard to confirm retention time.
-
Late Elution (~14-16 min): 5-Phenyl-2-trityltetrazole (Product). The trityl group adds significant hydrophobicity.[1]
Protocol B: NMR Regio-Validation (The Identifier)
NMR is the only self-validating method to confirm the trityl group is on the N2 nitrogen.[1]
Critical Checkpoints:
-
13C NMR Shift (The Smoking Gun):
-
1H NMR:
Part 4: Troubleshooting & "Red Flags"
Use this logic flow to interpret conflicting data:
-
Scenario: HPLC shows 99% purity, but the Melting Point is low (155°C).
-
Diagnosis: Likely wet solvent entrapment or a polymorph.[1] The product is likely chemically pure, but physically solvated. Dry the sample under vacuum at 50°C.
-
-
Scenario: HPLC shows a single peak, but NMR shows two signals for the Tetrazole Carbon (164 ppm and 154 ppm).
-
Diagnosis: Co-elution of N1 and N2 isomers.[1] Your HPLC gradient is too steep. Flatten the gradient slope between 60-90% B to resolve the isomers.
-
-
Scenario: Sample melts at 162°C.
-
Diagnosis:Ambiguous. Could be pure Triphenylmethanol OR pure Product.[1] Do not release without HPLC/NMR confirmation.
-
References
-
MDPI. (2023). Synthesis and Characterization of Tetrazole Derivatives. (Discusses N1 vs N2 NMR shifts and thermodynamic stability).
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Triphenylmethanol Compound Summary. (Verifies melting point of 160-163°C for the impurity).
-
ChemicalBook. (2024).[1] 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole Properties. (Provides comparative data for Sartan-related trityl tetrazoles).
-
Growing Science. (2014). Zn(OAc)2-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. (Provides experimental melting points and NMR data for phenyl-tetrazole precursors).
Sources
biological activity comparison of 5-Phenyl-2-trityltetrazole derivatives
Biological Activity Profile: 5-Phenyl-2-trityltetrazole Derivatives
Executive Summary: The Tetrazole Scaffold
5-Phenyl-2-trityltetrazole (PTT) is a critical pharmacophore precursor in modern medicinal chemistry. While PTT itself is primarily a protected intermediate, its derivatives form the backbone of the Angiotensin II Receptor Blocker (ARB) class—commonly known as "Sartans."
The biological activity of these derivatives hinges on the tetrazole ring , which acts as a bioisostere for a carboxylic acid.[1] It offers superior metabolic stability and lipophilicity while maintaining the negative charge required for receptor binding. This guide compares the two primary categories of PTT derivatives:
-
Clinical Derivatives (Sartans): Deprotected 5-phenyltetrazoles used for hypertension (Target: AT1 Receptor).
-
Emerging Derivatives: Novel N-substituted tetrazoles with antimicrobial and cytotoxic properties (Targets: CYP51, DNA Topoisomerase).
Clinical Derivatives: The "Sartan" Class
The most scientifically significant derivatives of the 5-phenyltetrazole scaffold are the ARBs. These molecules are synthesized by alkylating PTT, followed by removing the trityl protecting group.
Mechanism of Action: AT1 Receptor Antagonism
These derivatives selectively block the Angiotensin II Type 1 (AT1) receptor.[2][3][4][5][6] By preventing Angiotensin II binding, they inhibit vasoconstriction and aldosterone secretion.[5]
Figure 1: Mechanism of Action. PTT derivatives (ARBs) intervene at the final step of the RAAS pathway, directly blocking the AT1 receptor.
Comparative Pharmacology: Binding Affinity & Potency
Not all PTT derivatives bind equally. The "trityl" group is removed to allow the tetrazole anion to interact with the receptor's cationic pocket (likely Arg167 or Lys199).
| Derivative | Binding Affinity ( | Binding Type | Clinical Potency | |
| Candesartan | 8.61 ± 0.21 | Insurmountable | ~0.7 | Highest |
| Telmisartan | 8.19 ± 0.04 | Insurmountable | ~3.0 | High |
| Valsartan | 7.65 ± 0.12 | Competitive | ~2.6 | Moderate |
| Losartan | 7.17 ± 0.07 | Competitive | ~18.0 | Low* |
*Note: Losartan is a prodrug; its active metabolite (EXP3174) has higher affinity, but the parent molecule (direct PTT derivative) is weak.
Key Insight: Derivatives like Candesartan and Irbesartan exhibit "insurmountable" antagonism, meaning they dissociate so slowly from the receptor that high concentrations of Angiotensin II cannot reverse the blockade. This correlates with better 24-hour blood pressure control compared to Losartan .
Emerging Derivatives: Antimicrobial & Cytotoxic Activity
Recent academic research has explored preserving the N-substitution or using the trityl group's bulk for non-cardiovascular targets.
Antimicrobial Activity (Antifungal/Antibacterial)[1][7][8][9]
-
Target: Sterol 14
-demethylase (CYP51) in fungi.[7] -
Structure-Activity Relationship (SAR):
-
N1-Substitution: Derivatives where the trityl or other bulky groups (e.g., benzyl, benzimidazole) are attached to the N1 position often show higher antifungal activity than N2-isomers.
-
Mechanism: The tetrazole nitrogen coordinates with the heme iron of CYP51, preventing ergosterol synthesis (similar to Azole antifungals).
-
-
Data: Novel 1-substituted tetrazoles have shown MIC values comparable to Fluconazole against Candida albicans (MIC
10-25 g/mL).
Cytotoxic (Anticancer) Potential
-
Activity: Several 5-phenyltetrazole derivatives exhibit cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.
-
Mechanism: Inhibition of DNA Topoisomerase II. The planar tetrazole ring intercalates into DNA or stabilizes the cleavable complex, leading to apoptosis.
Experimental Protocols
Protocol A: Radioligand Binding Assay (AT1 Receptor Affinity)
To determine the
-
Cell Line: Use CHO-K1 or HEK293 cells stably expressing human AT1 receptor.
-
Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix membrane suspension (20
g protein) with -Sar1-Ile8-Angiotensin II (0.2 nM). -
Add increasing concentrations (
to M) of the test derivative (e.g., Valsartan). -
Incubate at 25°C for 90 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold saline.
-
Analysis: Measure radioactivity in a gamma counter. Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Protocol B: General Synthesis from PTT (Alkylation)
Standard workflow to generate bioactive derivatives.
-
Starting Material: Dissolve 5-Phenyl-2-trityltetrazole in DMF.
-
Base: Add
(1.5 eq) to deprotonate. Note: The trityl group directs alkylation but can migrate. -
Alkylation: Add alkyl halide (e.g., 4'-(bromomethyl)-2-cyano-biphenyl for Losartan synthesis). Stir at 50°C for 4-6 hours.
-
Deprotection (The Critical Step):
-
Dissolve the alkylated intermediate in Methanol/THF.
-
Add 4N HCl or dilute
. Stir at room temperature for 2 hours. -
Result: The acid cleaves the trityl group (precipitates as trityl alcohol), releasing the free tetrazole N-H.
-
-
Purification: Recrystallize from Isopropanol.
References
-
Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype. ResearchGate/SciSpace. Link
-
Angiotensin II Type 1 Receptor Blockers: Clinical Pharmacology. Circulation. Link
-
Newly Emerging Pharmacologic Differences in Angiotensin II Receptor Blockers. American Journal of Hypertension. Link
-
Recent advances in the medicinal chemistry of tetrazole as antibacterial agents. Pharmaspire. Link
-
Synthesis and biological evaluation of tetrazole derivatives. PubMed/NIH. Link
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. ahajournals.org [ahajournals.org]
- 7. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to 5-Phenyl-2-trityltetrazole
For drug development professionals and researchers, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Phenyl-2-trityltetrazole is a crucial building block in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers like Irbesartan.[1] This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this important compound, offering insights into the practical considerations of yield, cost, safety, and scalability that inform process development and manufacturing decisions.
The synthesis of 5-Phenyl-2-trityltetrazole is fundamentally a two-stage process: first, the formation of the 5-phenyltetrazole core, followed by the introduction of the trityl protecting group. The majority of synthetic variations and their associated costs and benefits lie in the initial creation of the tetrazole ring.
Part 1: Synthesis of the 5-Phenyltetrazole Core
The most prevalent and industrially significant method for synthesizing 5-phenyltetrazole is the [3+2] cycloaddition reaction between benzonitrile and an azide source, typically sodium azide.[2] While the core reactants remain the same, the choice of catalyst and solvent system dramatically impacts the reaction's efficiency, safety, and environmental footprint.
Route 1: Traditional Catalytic Cycloaddition
This classical approach involves heating benzonitrile and sodium azide in the presence of a catalyst in an organic solvent.
-
Catalysts: A variety of catalysts can be employed, including ammonium chloride[3], acid atlapulgite, or acidic ion exchange resins.[4]
-
Solvents: Common solvents include N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4]
Experimental Protocol: Synthesis of 5-Phenyltetrazole using Ammonium Chloride in DMF
-
To a solution of benzonitrile (1 equivalent) in DMF, add sodium azide (1.1 equivalents) and ammonium chloride (1.1 equivalents).[3]
-
Heat the mixture to 120°C and stir for 7 hours.[3]
-
After completion, cool the reaction mixture and recover the DMF by distillation.[3]
-
Wash the residue with water, centrifuge, and dry to obtain the crude 5-phenyltetrazole.[3]
-
Recrystallize the crude product from absolute ethanol to yield pure 5-phenyltetrazole.[3]
Causality Behind Experimental Choices:
-
Ammonium Chloride: Acts as a proton source to generate hydrazoic acid in situ, which is the active azide species in the cycloaddition. This avoids the direct handling of highly toxic and explosive hydrazoic acid.
-
DMF: A polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Ethanol Recrystallization: Provides an effective means of purifying the final product, and the ethanol can be recovered and reused, which is beneficial for cost and waste reduction.[3]
Route 2: Green Hydrothermal Synthesis
In a move towards more environmentally benign processes, a hydrothermal method using water as the solvent has been developed.
-
Catalyst: Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) has been shown to be an effective catalyst for this reaction in water.[2]
-
Solvent: Water.
Experimental Protocol: Green Hydrothermal Synthesis of 5-Phenyltetrazole
-
Combine benzonitrile (2.09 equivalents), sodium azide (1 equivalent), and Co(CH₃COO)₂·4H₂O (0.48 equivalents relative to NaN₃) in water.[2]
-
Heat the mixture under hydrothermal conditions for approximately 6.29 hours to achieve optimal yield.[2]
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from water to obtain pure 5-phenyltetrazole.[2]
Causality Behind Experimental Choices:
-
Cobalt(II) Catalyst: The metallic catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide.[2]
-
Water as Solvent: This significantly reduces the environmental impact (E-factor) of the synthesis by eliminating the need for organic solvents. The use of water for recrystallization further enhances the green credentials of this method.[2]
-
Statistical Optimization (RSM): The reaction conditions presented are optimized using Response Surface Methodology to maximize the yield.[2]
Route 3: Microreactor Synthesis
The use of sodium azide presents significant safety concerns due to its toxicity and the potential for generating explosive hydrazoic acid, especially on a large scale.[5][6] Microreactors offer a safer and more efficient alternative for this hazardous reaction.
-
Advantages: The small reaction volumes within the microchannels minimize the risk of detonation. The high surface-area-to-volume ratio allows for excellent heat and mass transfer, leading to better control, higher selectivity, and often faster reaction times.[5][6]
Experimental Workflow: Microreactor Synthesis
Causality Behind Experimental Choices:
-
Continuous Flow: This allows for the production of larger quantities of the product over time without the need for large batch reactors, enhancing safety.[7]
-
Precise Temperature Control: The small thermal inertia of the microreactor allows for precise control of the reaction temperature, which is crucial for safety and selectivity.[6]
Cost-Benefit Analysis of 5-Phenyltetrazole Synthesis Routes
| Parameter | Traditional Catalytic | Green Hydrothermal | Microreactor |
| Yield | Up to 88%[4] | ~81%[2] | Comparable to batch[6] |
| Reaction Time | 1-48 hours[4] | ~6.3 hours[2] | Potentially faster[6] |
| Cost of Materials | Moderate (depends on catalyst) | Lower (water as solvent) | Moderate |
| Safety | High risk (azide, organic solvents) | Moderate risk (azide) | High (inherently safer)[5][6] |
| Environmental Impact | High (organic solvents) | Low (water solvent, lower E-factor)[2] | Moderate (solvent dependent) |
| Scalability | Challenging due to safety | Moderate | Excellent[7] |
Part 2: Tritylation of 5-Phenyltetrazole
The second stage of the synthesis is the protection of the tetrazole ring with a trityl group. This is typically achieved by reacting 5-phenyltetrazole with trityl chloride in the presence of a base.
Experimental Protocol: Tritylation of 5-Phenyltetrazole
-
Dissolve 5-phenyl-1H-tetrazole (1 equivalent) and a base such as sodium carbonate (1.5 equivalents) in water.[1]
-
Cool the mixture to 0-5°C.[1]
-
Add a phase transfer catalyst, for example, tetrabutylammonium bromide (0.02 equivalents).[1]
-
Slowly add a solution of trityl chloride (1 equivalent) in an organic solvent (e.g., dichloromethane) to the biphasic mixture.[1]
-
Stir the reaction at 0-5°C for 3-4 hours.[1]
-
Separate the organic layer, wash with water, and evaporate the solvent to obtain 5-phenyl-2-trityltetrazole.
Causality Behind Experimental Choices:
-
Base: Deprotonates the acidic proton of the tetrazole ring, forming the tetrazolate anion, which is the active nucleophile.
-
Phase Transfer Catalyst: Facilitates the reaction between the water-soluble tetrazolate anion and the organic-soluble trityl chloride.
-
Low Temperature: Helps to control the exothermicity of the reaction and minimize side reactions.
Logical Relationship of the Two-Step Synthesis
Conclusion and Recommendations
The choice of synthetic route to 5-Phenyl-2-trityltetrazole is a balance of several factors.
-
For small-scale laboratory synthesis , the traditional catalytic method using ammonium chloride in DMF offers a straightforward and high-yielding approach, provided appropriate safety precautions are taken.
-
For environmentally conscious and sustainable manufacturing , the green hydrothermal synthesis is a highly attractive option due to its use of water as a solvent and reduced environmental impact.[2]
-
For large-scale industrial production , the inherent safety and scalability of microreactor technology make it the most compelling choice for the hazardous cycloaddition step.[5][6][7] The subsequent tritylation can be performed using established batch processes.
Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the organization. However, the trend towards greener and safer chemical processes strongly favors the adoption of hydrothermal and microreactor technologies for the synthesis of 5-Phenyl-2-trityltetrazole and other pharmaceuticals involving hazardous reagents.
References
- CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents.
- CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents.
-
Alarcon-Gonzales del Valle, J. et al. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations. ACS Omega. Available at: [Link]
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor - ResearchGate. Available at: [Link]
-
Process Intensification of Tetrazole reaction through tritylation of 5-[4 0 - (Methyl) Biphenyl-2-Yl] using microreactors - Academia.edu. Available at: [Link]
- US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents.
-
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine - MDPI. Available at: [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). - ResearchGate. Available at: [Link]
-
Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Available at: [Link]
Sources
- 1. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 2. Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 4. CN105481786A - Synthetic method for 5-phenyltetrazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. (PDF) Process Intensification of Tetrazole reaction through tritylation of 5-[4 0 - (Methyl) Biphenyl-2-Yl] using microreactors [academia.edu]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Phenyl-2-trityltetrazole
This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of 5-Phenyl-2-trityltetrazole. As a critical intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Irbesartan, ensuring the identity, purity, and quality of this compound is paramount.[1] This document moves beyond rote protocols to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to build robust, self-validating analytical systems.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Cross-validation further strengthens this by demonstrating that two or more analytical procedures can be used for the same purpose, ensuring consistency and reliability of results.[3] This guide is structured to provide both the foundational knowledge and the practical application of these principles, in line with established regulatory guidelines such as the ICH Q2(R1).[2][4]
Foundational Analytical Techniques for Structural Elucidation and Purity
The comprehensive characterization of 5-Phenyl-2-trityltetrazole relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the analytical puzzle, and their combined data creates a robust quality profile. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay
HPLC is an indispensable technique for assessing the purity of 5-Phenyl-2-trityltetrazole and quantifying it in the presence of impurities or related substances.[5] Its strength lies in its ability to separate complex mixtures, allowing for the detection and quantification of even minor components. A reversed-phase HPLC method is typically employed, leveraging the nonpolar nature of the trityl and phenyl groups.
The choice of a C18 stationary phase is logical due to the hydrophobic character of the analyte. The mobile phase, typically a mixture of acetonitrile and water with a pH modifier like phosphoric or formic acid, is optimized to achieve sufficient retention and sharp peak shapes.[6] Acetonitrile is a common organic modifier that provides good elution strength for this type of compound. The addition of an acid suppresses the ionization of any residual silanol groups on the stationary phase, reducing peak tailing and improving chromatographic performance. For mass spectrometry compatibility, a volatile acid like formic acid is preferred over phosphoric acid.[6]
| Parameter | Method 1 (Assay & Impurities) | Method 2 (Reaction Monitoring) | Justification |
| Column | Zorbax Eclipse Plus C18 (100x4.6 mm; 3.5 µm)[7] | Newcrom R1[6] | C18 columns provide excellent hydrophobic retention for the analyte. Smaller particle sizes (e.g., 3.5 µm) in UHPLC offer higher resolution and faster run times.[7] |
| Mobile Phase A | 0.05% v/v Orthophosphoric Acid in Water[7] | Water with Phosphoric or Formic Acid[6] | An acidified aqueous phase ensures consistent ionization state and good peak shape. |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[6] | Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. |
| Flow Rate | 1.0 mL/min[7] | Not Specified | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection | UV at 220 nm[7] | UV (Wavelength not specified) | The phenyl and tetrazole moieties provide strong UV absorbance, making UV detection a sensitive and reliable choice. |
| Gradient | Linear Gradient[7] | Isocratic or Gradient[6] | A gradient elution is often necessary to separate impurities with a wide range of polarities from the main analyte peak. |
-
Standard Preparation: Accurately weigh and dissolve 5-Phenyl-2-trityltetrazole reference standard in a suitable diluent (e.g., Acetonitrile/Water mixture) to a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard.
-
Chromatographic System:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the standard and sample solutions.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the percentage purity of the sample by area normalization, excluding the blank peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.
The ¹H NMR spectrum of a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, shows distinct signals for the phenyl group protons (δ 8.22–8.16 and 7.68–7.57 ppm) and the pyridine ring protons.[8] For 5-Phenyl-2-trityltetrazole, one would expect to see characteristic multiplets for the phenyl group attached to the tetrazole and the three phenyl rings of the trityl group, likely in the aromatic region (δ 7-8 ppm). The ¹³C NMR is particularly useful for identifying the tetrazole ring carbon, which has a characteristic chemical shift. For 2,5-disubstituted tetrazoles, this carbon signal appears around δ = 164 ppm, which is distinct from the 1,5-disubstituted isomer (around δ = 154 ppm), providing definitive proof of the substitution pattern.[8]
| Nucleus | Solvent | Key Chemical Shifts (δ ppm) (for related 5-phenyl-1H-tetrazole) | Expected Shifts for 5-Phenyl-2-trityltetrazole |
| ¹H NMR | DMSO-d₆ | 8.08, 7.65, 7.63[9] | Complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) for the 20 aromatic protons. |
| ¹³C NMR | Not Specified | ~155-160 ppm for the tetrazole carbon[10] | ~164 ppm for the C5 of the tetrazole ring, confirming N2 substitution.[8] Additional signals for the phenyl and trityl carbons. |
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenyl-2-trityltetrazole in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).[11]
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Interpretation: Integrate the signals and assign the chemical shifts to the corresponding protons in the structure. Compare the obtained spectrum with a reference spectrum or with expected chemical shifts to confirm the identity.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight of the analyte and can offer structural insights through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.
ESI is performed under relatively gentle conditions, making it ideal for observing the intact molecule as a protonated species [M+H]⁺ or other adducts. For a related compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, analysis was done in positive ion detection mode.[12] The fragmentation of tetrazoles is characteristic; in positive ion mode, a common loss is HN₃, while in negative ion mode, the loss of N₂ is typical.[10] This predictable fragmentation can be used to support structural assignments.
| Parameter | Method 1 (High-Resolution MS) | Method 2 (LC-MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] | Electrospray Ionization (ESI), Negative[13] |
| Molecular Formula | C₂₆H₂₀N₄ | C₇H₆N₄ (for 5-phenyl-1H-tetrazole)[14] |
| Exact Mass | 388.17 | 146.06 (for 5-phenyl-1H-tetrazole)[14] |
| Observed Ion [M-H]⁻ | Not Applicable | 145.052 (for 5-phenyl-1H-tetrazole)[13] |
| Key Fragments | Dependent on collision energy | [M-H-N₂]⁻ |
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
LC Separation (Optional but Recommended): Use a rapid HPLC method to introduce the sample into the mass spectrometer. This helps to remove non-volatile salts and other potential interferences. A simple isocratic method on a short C18 column is often sufficient.
-
MS Instrument Setup:
-
Ion Source: ESI
-
Polarity: Positive and/or Negative
-
Scan Range: m/z 100-600
-
Capillary Temperature: ~150-300 °C[12]
-
-
Data Acquisition: Infuse the sample directly or via the LC system and acquire the mass spectrum.
-
Interpretation: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) and confirm that the observed mass corresponds to the calculated exact mass of 5-Phenyl-2-trityltetrazole.
The Cross-Validation Workflow: A Self-Validating System
Cross-validation ensures that different analytical methods produce consistent and reliable results for the same sample. This is not merely about repeating experiments but about using orthogonal methods to confirm analytical findings from different scientific principles.
-
Identity Confirmation (HPLC + MS): The primary peak observed in the HPLC chromatogram must be confirmed as 5-Phenyl-2-trityltetrazole. This is achieved by performing LC-MS analysis. The retention time of the HPLC peak should correspond to the elution of a compound with the correct mass-to-charge ratio for the target molecule.
-
Purity Confirmation (HPLC + NMR): While HPLC provides purity based on the relative area of detected peaks, quantitative NMR (qNMR) can provide an orthogonal confirmation. By integrating the signals of the analyte against a certified internal standard of known concentration, the purity can be calculated from the NMR spectrum. This value should be in close agreement with the HPLC area percent purity. Any significant impurity peaks in the HPLC should also be visible in the NMR spectrum if they are present at a sufficient level (>1%).
Summary and Recommendations
A multi-faceted analytical approach is essential for the robust characterization of 5-Phenyl-2-trityltetrazole. No single technique is sufficient to establish identity, purity, and assay with the high degree of confidence required in pharmaceutical development.
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UHPLC | Purity, Assay, Impurity Profiling | High sensitivity, quantitative, excellent for separating related substances.[5] | Requires a reference standard for quantification, less definitive for structural confirmation alone. |
| NMR | Unambiguous Identity Confirmation | Provides detailed structural information, can be quantitative (qNMR).[10] | Lower sensitivity than HPLC, may not detect trace impurities. |
| MS | Molecular Weight Verification | High sensitivity, provides exact mass, can be coupled with LC for complex mixtures.[12] | Isomer differentiation can be difficult, ionization efficiency can vary. |
By implementing the described protocols and cross-validation workflow, researchers can ensure the generation of accurate, reliable, and defensible analytical data for 5-Phenyl-2-trityltetrazole, thereby guaranteeing the quality of this pivotal pharmaceutical intermediate.
References
- SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
- Google Patents. (2008). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine.
- PMC. (2026). Green Hydrothermal Synthesis of 5‑Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.
- Sabinet. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- NIH PubChem. (n.d.). 5-Phenyl-1H-tetrazole.
- SpectraBase. (n.d.). 2H-tetrazole, 5-phenyl-2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]- - Optional[1H NMR] - Spectrum.
- International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb.
- ChemicalBook. (n.d.). 5-Phenyltetrazole(18039-42-4) 1 H NMR.
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update.
- MassBank. (n.d.). msbnk-lcsb-lu077254.
- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Sources
- 1. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. enzyme.com [enzyme.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ijrpc.com [ijrpc.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Phenyltetrazole(18039-42-4) 1H NMR spectrum [chemicalbook.com]
- 10. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. mdpi.com [mdpi.com]
- 13. massbank.eu [massbank.eu]
- 14. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
